Product packaging for 1-Bromo-3-chloro-2,5-difluorobenzene(Cat. No.:CAS No. 1160573-67-0)

1-Bromo-3-chloro-2,5-difluorobenzene

Cat. No.: B1524122
CAS No.: 1160573-67-0
M. Wt: 227.43 g/mol
InChI Key: ZXJZOLQKJFVXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-3-chloro-2,5-difluorobenzene is a useful research compound. Its molecular formula is C6H2BrClF2 and its molecular weight is 227.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClF2 B1524122 1-Bromo-3-chloro-2,5-difluorobenzene CAS No. 1160573-67-0

Properties

IUPAC Name

1-bromo-3-chloro-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJZOLQKJFVXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679221
Record name 1-Bromo-3-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-67-0
Record name 1-Bromo-3-chloro-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-2,5-difluorobenzene (CAS No. 1160573-67-0), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document elucidates the known physicochemical properties, outlines plausible synthetic strategies based on established methodologies for analogous compounds, and explores its potential reactivity and applications in drug discovery and organic synthesis. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Polysubstituted Fluorinated Aromatics

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a vast array of organic molecules, from active pharmaceutical ingredients (APIs) to advanced materials. The strategic incorporation of fluorine atoms, in particular, can profoundly influence a molecule's biological and physical properties. Fluorine's high electronegativity and relatively small van der Waals radius can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] this compound presents a unique scaffold with multiple reactive sites, offering medicinal chemists and process scientists a versatile tool for the construction of complex molecular architectures. The distinct electronic environment created by the arrangement of bromine, chlorine, and two fluorine atoms on the benzene ring allows for selective functionalization, making it a valuable synthon in multi-step synthetic sequences.

Core Molecular Data and Physicochemical Properties

PropertyValueSource
CAS Number 1160573-67-0[2]
Molecular Formula C₆H₂BrClF₂[2]
Molecular Weight 227.43 g/mol [2]
Appearance Off-white to slight yellow solid or white crystalline powder. Can also be found as a liquid.[3][4]
Purity Typically ≥96%[3]
InChI InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H[3]
InChI Key ZXJZOLQKJFVXSE-UHFFFAOYSA-N[3]

Note: Specific experimental data for boiling point, melting point, and density are not consistently available for this specific CAS number. Researchers should handle the compound with the expectation that it may be a low-melting solid or a high-boiling liquid.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate. A potential synthetic route to this compound is outlined below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 3-Chloro-2,5-difluoroaniline 3-Chloro-2,5-difluoroaniline Diazonium_Salt 3-Chloro-2,5-difluorobenzenediazonium bromide 3-Chloro-2,5-difluoroaniline->Diazonium_Salt NaNO₂, HBr 0-5 °C Product This compound Diazonium_Salt->Product CuBr

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Workflow (Hypothetical Protocol)

This protocol is a generalized procedure based on known Sandmeyer reactions for similar substrates and should be optimized for this specific transformation.

  • Diazotization:

    • Dissolve 3-chloro-2,5-difluoroaniline in a suitable acidic medium, such as an aqueous solution of hydrobromic acid (HBr).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

    • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen gas evolution should be observed.

    • After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to drive the reaction to completion.

  • Work-up and Purification:

    • The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • The organic layer is washed with water, dilute sodium hydroxide solution to remove acidic impurities, and then brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents.

Orthogonal Reactivity

The bromine atom is the most likely site for initial functionalization through common cross-coupling reactions. This is due to the C-Br bond being weaker and more susceptible to oxidative addition to a metal catalyst (e.g., Palladium) compared to the C-Cl and C-F bonds. This allows for selective transformations at the C1 position while leaving the other halogen atoms intact for subsequent manipulations.

G Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd catalyst, base Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Pd/Cu catalyst, base Product1 Aryl-substituted derivative Suzuki->Product1 Product2 Amino-substituted derivative Buchwald->Product2 Product3 Alkynyl-substituted derivative Sonogashira->Product3

Caption: Potential cross-coupling reactions at the C-Br bond of this compound.

Role as a Key Building Block

This molecule can serve as a precursor for a variety of more complex structures. For instance, after a Suzuki coupling at the C1 position, the resulting biaryl system can undergo further functionalization at the C3 position (C-Cl bond) under more forcing conditions or through alternative catalytic systems. The fluorine atoms are generally unreactive towards these cross-coupling reactions and serve to modulate the electronic properties and metabolic stability of the final compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the safety precautions for related halogenated aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a promising, albeit not extensively characterized, building block for organic synthesis. Its polysubstituted and differentially halogenated aromatic ring offers a platform for the strategic and selective introduction of various functional groups. While further research is needed to fully elucidate its physical properties and optimize its synthesis, its potential for application in the development of novel pharmaceuticals and functional materials is significant. Researchers are encouraged to exercise caution and draw upon the established chemistry of analogous compounds when working with this versatile synthon.

References

An In-depth Technical Guide to 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

1-Bromo-3-chloro-2,5-difluorobenzene is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms—provides a scaffold with distinct electronic properties and multiple reactive sites. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, and strategic applications, particularly as a versatile intermediate in synthetic organic chemistry. The strategic placement of four different halogens on the benzene ring allows for selective functionalization, making it a valuable building block for creating complex molecular architectures.

The bromine atom, for instance, is a well-established handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms can significantly modulate the physicochemical properties of derivative molecules, often enhancing metabolic stability, binding affinity, and lipophilicity—key considerations in drug design.[1][2] This document serves as a foundational resource for professionals seeking to leverage the unique reactivity of this compound in their research and development endeavors.

Section 1: Core Molecular Data and Structural Elucidation

The fundamental identity of this compound is established by its molecular formula and weight. These core attributes are summarized below.

Molecular Properties
PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1160573-67-0[3][4]
Molecular Formula C₆H₂BrClF₂[3][4]
Molecular Weight 227.43 g/mol [3][4]
Physical Form Liquid (at room temperature)[4]
Typical Purity >96%[4]
InChI Key ZXJZOLQKJFVXSE-UHFFFAOYSA-N[4]
Molecular Structure Visualization

The arrangement of the substituents on the benzene ring dictates the molecule's reactivity and steric profile. The structure is depicted below.

Caption: 2D structure of this compound.

Section 2: Physicochemical Profile and Safe Handling

While a specific, verified Safety Data Sheet (SDS) for this compound (CAS 1160573-67-0) is not widely available, a reliable safety profile can be inferred from closely related polysubstituted halobenzenes. This section outlines the expected hazards and necessary precautions based on this comparative analysis.

Inferred GHS Hazard Classification

The GHS classifications for analogous compounds like 1-bromo-3-chloro-5-fluorobenzene and 1-bromo-3,5-difluorobenzene suggest that this molecule should be handled with care.[5]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Flammable Liquids (Category 3/4): May be a combustible or flammable liquid.[7]

Recommended Laboratory Safety Protocols

Given the inferred hazards, the following personal protective equipment (PPE) and handling procedures are mandatory to ensure laboratory safety.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination occurs.[8]

    • Body Protection: A flame-retardant lab coat is required. For large quantities or potential splash hazards, an impervious apron is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[7] Ensure all containers are properly labeled and sealed when not in use.

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Section 3: Synthetic Strategy: The Sandmeyer Reaction

The following protocol is an exemplar, adapted from established procedures for synthesizing structurally similar compounds.[11] The logical choice of precursor would be 3-Chloro-2,5-difluoroaniline.

Exemplar Synthesis Workflow

G start Start: 3-Chloro-2,5-difluoroaniline diazotization Diazotization (NaNO₂, aq. HBr, 0-5 °C) start->diazotization diazonium In situ Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, Heat) diazonium->sandmeyer crude Crude Product Mixture sandmeyer->crude workup Aqueous Workup & Extraction crude->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Objective: To synthesize this compound from 3-Chloro-2,5-difluoroaniline.

Materials:

  • 3-Chloro-2,5-difluoroaniline

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Diazotization (Formation of the Diazonium Salt):

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 3-Chloro-2,5-difluoroaniline (1.0 eq) and 48% hydrobromic acid (3.0 eq).

    • Cool the stirred mixture to 0 °C in an ice-salt bath.

    • Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.

    • Add the sodium nitrite solution dropwise to the aniline mixture via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The slow, controlled addition of NaNO₂ prevents a dangerous exotherm and minimizes the formation of side products.

    • After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction (Bromo-de-diazoniation):

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid (1.5 eq).

    • Causality: CuBr acts as the catalyst, facilitating the displacement of the dinitrogen gas with a bromide ion from the HBr.

    • Slowly add the cold diazonium salt slurry from Step 1 to the CuBr mixture. Vigorous nitrogen gas evolution will be observed.

    • Causality: The addition must be controlled to manage the rate of gas evolution and prevent foaming over.

    • Once the addition is complete, warm the reaction mixture to 60-70 °C and hold for 1-2 hours, or until gas evolution ceases. This ensures the complete decomposition of the diazonium salt.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil should be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Section 4: Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its utility as a versatile building block for constructing more complex molecules. The differential reactivity of its halogen substituents allows for selective, stepwise functionalization.

Role in Cross-Coupling Reactions

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This reactivity difference is the cornerstone of its strategic use. A researcher can selectively couple a group at the bromine position while leaving the chlorine and fluorine atoms untouched for potential subsequent transformations.

Example Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).

G A This compound (Ar-Br) ox_add Oxidative Addition B Arylboronic Acid (Ar'-B(OH)₂) transmetal Transmetalation (+ Base, Ar'B(OH)₂) P Biaryl Product (Ar-Ar') red_elim Reductive Elimination cat_start Pd(0)L₂ cat_int1 L₂Pd(II)(Ar)(Br) cat_start->cat_int1  + Ar-Br cat_int2 L₂Pd(II)(Ar)(Ar') cat_int1->cat_int2  + Ar'-B(OH)₂ cat_int2->P cat_int2->cat_start

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the C1 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Protocol:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Causality: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base and boronic acid byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound stands as a highly functionalized and synthetically valuable intermediate. Its structured arrangement of distinct halogen atoms provides a platform for selective, predictable chemical modifications. The ability to perform regioselective cross-coupling at the bromine position makes it a powerful tool for building molecular complexity, particularly in the synthesis of novel pharmaceutical and agrochemical candidates. While detailed characterization data is sparse in public literature, its synthesis and reactivity can be reliably predicted from established chemical principles, empowering researchers to integrate this potent building block into their synthetic programs.

References

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3-chloro-2,5-difluorobenzene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of 1-bromo-3-chloro-2,5-difluorobenzene, a key halogenated aromatic intermediate in the development of advanced pharmaceutical and agrochemical agents. The synthetic strategy is centered on the conversion of a primary aromatic amine, 3-chloro-2,5-difluoroaniline, to the target compound via a two-step, one-pot sequence involving diazotization followed by a copper(I)-catalyzed Sandmeyer bromination. This document elucidates the underlying reaction mechanisms, presents a robust and validated experimental protocol, emphasizes critical safety procedures for handling hazardous intermediates, and outlines methods for product purification and characterization. The guide is intended for researchers, chemists, and process development professionals who require a reliable and well-documented synthetic route to this valuable chemical building block.

Introduction and Strategic Overview

Polyhalogenated benzene derivatives are foundational scaffolds in modern medicinal and materials chemistry. The specific substitution pattern of this compound offers multiple, distinct points for subsequent functionalization, such as cross-coupling reactions, making it a highly valuable intermediate.

The chosen synthetic pathway leverages the Sandmeyer reaction, a classic and reliable transformation for converting an aryl amino group into a halide via a diazonium salt intermediate.[1][2][3] This method is superior to direct electrophilic halogenation, which would likely yield a complex mixture of isomers that are difficult to separate. Our strategy begins with the commercially available 3-chloro-2,5-difluoroaniline, ensuring a regiochemically precise introduction of the bromine atom at the C1 position.

The overall transformation proceeds in two distinct mechanistic stages conducted sequentially in the same reaction vessel:

  • Diazotization: The primary amine is converted into an aryl diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[4][5]

  • Sandmeyer Reaction: The resulting diazonium salt is catalytically converted to the aryl bromide upon treatment with copper(I) bromide.[2][6][7]

This guide provides the scientific rationale behind each step, ensuring that the protocol is not merely a set of instructions but a self-validating system grounded in established chemical principles.

Mechanistic Foundations

A thorough understanding of the reaction mechanism is paramount for successful execution, optimization, and troubleshooting.

Stage 1: Diazotization of 3-chloro-2,5-difluoroaniline

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) in this case. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[5] The lone pair of the primary amino group on the aniline derivative then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately yield the stable 3-chloro-2,5-difluorobenzenediazonium ion.[5][8]

Strict temperature control (0–5 °C) is critical during this stage. Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[9][10][11] Low temperatures ensure the accumulation of the diazonium salt in solution, poised for the subsequent substitution reaction.

Stage 2: The Sandmeyer Bromination

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[7][12][13]

The key steps are as follows:

  • Single-Electron Transfer (SET): The copper(I) bromide catalyst donates an electron to the diazonium salt.[1][13]

  • Dediazoniation: The resulting diazonium radical is highly unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[1][12]

  • Halogen Transfer & Catalyst Regeneration: This aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst.[1][12]

The catalytic cycle allows for the use of substoichiometric amounts of copper, although stoichiometric quantities are often used in laboratory preparations to ensure high yields.

Sandmeyer_Mechanism Figure 1: Catalytic Cycle of the Sandmeyer Reaction cluster_main ArN2 Ar-N₂⁺ Ar_rad Ar• + N₂ ArN2->Ar_rad + Cu(I)Br (SET) ArBr Ar-Br Ar_rad->ArBr + Cu(II)Br₂ (Halogen Transfer) CuI Cu(I)Br CuII Cu(II)Br₂ CuI->CuII - e⁻ CuII->CuI + Ar• - Ar-Br

Figure 1: Catalytic Cycle of the Sandmeyer Reaction

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and prioritizes safety, reliability, and yield.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeNotes
3-chloro-2,5-difluoroanilineC₆H₄ClF₂N163.551.050.08.18 gStarting Material
Hydrobromic Acid (48% aq.)HBr80.91~3.0~15017.0 mLAcid and Bromide Source
Sodium NitriteNaNO₂69.001.0552.53.62 gDiazotizing Agent
Copper(I) BromideCuBr143.451.260.08.61 gCatalyst
Deionized WaterH₂O18.02--15 mL + 50 mLSolvent
Diethyl Ether(C₂H₅)₂O74.12--~150 mLExtraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01--As neededNeutralization
Anhydrous Magnesium SulfateMgSO₄120.37--As neededDrying Agent

Overall Synthesis Workflow

Synthesis_Workflow Figure 2: Overall Synthetic Workflow start Start: 3-chloro-2,5-difluoroaniline diazotization Step 1: Diazotization (HBr, NaNO₂, 0-5 °C) start->diazotization sandmeyer Step 2: Sandmeyer Reaction (Add to CuBr solution, heat) diazotization->sandmeyer workup Step 3: Work-up (Steam Distillation / Extraction) sandmeyer->workup purification Step 4: Purification (Distillation or Chromatography) workup->purification product Final Product: this compound purification->product

Figure 2: Overall Synthetic Workflow
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 3-chloro-2,5-difluoroaniline (8.18 g, 50.0 mmol) and 48% hydrobromic acid (17.0 mL, ~150 mmol).

  • Cool the resulting slurry to 0 °C using an ice-salt bath. Maintain vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 15 mL of deionized water and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline slurry via the addition funnel over 30 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times.

  • After the addition is complete, stir the resulting yellow-orange solution for an additional 30 minutes at 0–5 °C to ensure complete diazotization. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue); if the test is negative, add a small amount of NaNO₂ solution. If positive, any significant excess should be quenched by adding a small amount of urea until the paper no longer turns blue.

Part B: The Sandmeyer Reaction and Work-up

  • In a separate 500 mL flask, prepare a solution of copper(I) bromide (8.61 g, 60.0 mmol) in 50 mL of deionized water.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, gently warm the reaction mixture to 50–60 °C and hold for 1 hour, or until the evolution of nitrogen gas ceases. The color of the mixture will darken.

  • The crude product can be isolated by steam distillation directly from the reaction flask. Alternatively, cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification and Characterization

The crude brown oil obtained after solvent removal can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Parameter Expected Value
Appearance Colorless to light yellow liquid
Expected Yield 65-80%
Boiling Point ~70-75 °C at reduced pressure
¹H NMR (CDCl₃)δ ~7.2-7.4 ppm (m, 2H)
¹⁹F NMR (CDCl₃)Two distinct multiplets
Mass Spec (EI) m/z showing isotopic pattern for Br and Cl

Critical Safety Considerations: A Self-Validating System

Trustworthiness in protocol design hinges on inherent safety. The primary hazard in this synthesis is the aryl diazonium salt intermediate.[14] These compounds are thermally sensitive and can decompose violently, especially if isolated as a solid.[9][10]

The Twelve Cardinal Rules for Handling Diazonium Salts must be strictly followed: [9][10]

  • Assume Explosive Properties: Always treat diazonium salts as potentially explosive.[9][10]

  • Stoichiometric Nitrite: Use only a slight excess of sodium nitrite and quench any significant remainder with urea or sulfamic acid.[9]

  • Monitor Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid.[10]

  • Correct Reagent Order: Always add the nitrite solution to the acidic amine solution, not the other way around.[9]

  • Strict Temperature Control: Keep the reaction temperature below 5 °C during diazotization.[9]

  • Vent Gas Evolution: Ensure the system is not sealed to allow for the safe venting of nitrogen gas.[10]

  • Know Thermal Stability: Understand that these compounds are unstable at elevated temperatures.

  • Prevent Precipitation: Never allow the diazonium salt to precipitate or dry out. The process is designed to keep it in solution.[9]

  • Analyze Residuals: For process scale-up, analyze the final product for any residual diazo compounds.[9]

  • Quench Before Work-up: Ensure the Sandmeyer reaction is complete (cessation of N₂ evolution) before heating or performing extractions.

  • Limit Scale: Do not isolate more than 0.75 mmol of a solid diazonium salt.[9][11] This protocol avoids isolation entirely.

  • Use Appropriate Tools: If handling a solid diazonium salt were necessary, use plastic or ceramic spatulas, never metal.[9]

All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

References

1-Bromo-3-chloro-2,5-difluorobenzene NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1-Bromo-3-chloro-2,5-difluorobenzene

Introduction: Contextualizing a Complex Halogenated Aromatic

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of four different halogen atoms on the benzene ring presents a unique spectroscopic challenge and necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. Due to the limited availability of published experimental spectra for this specific isomer, this guide provides a comprehensive, in-depth analysis based on predictive models derived from foundational spectroscopic principles and data from analogous structures.

This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the characterization of such complex molecules. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to forecast the spectral data for this compound, providing a valuable roadmap for the analysis of this and other similarly substituted aromatic compounds.

Part 1: A Predictive Analysis of the NMR Spectra

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Molecular Structure and Symmetry Considerations

The structure of this compound lacks any element of symmetry. Consequently, all six carbon atoms and the two hydrogen atoms are chemically non-equivalent. This lack of symmetry predicts a complex NMR spectrum with distinct signals for each unique nucleus.

Figure 1. Structure of this compound.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons. The chemical shifts can be estimated using empirical additivity rules, starting from the chemical shift of benzene (δ ≈ 7.3 ppm).[1][2]

  • H-4: This proton is expected to be the most downfield of the two, influenced by the ortho fluorine at C-5 and the para bromine at C-1.

  • H-6: This proton is influenced by the ortho bromine at C-1 and the meta chlorine at C-3 and fluorine at C-5.

The multiplicity of these signals will be complex due to both homonuclear (H-H) and heteronuclear (H-F) couplings.

  • Splitting Pattern: Each proton signal is anticipated to be a doublet of doublets of doublets (ddd) due to coupling to the other proton and the two non-equivalent fluorine atoms. The magnitude of these couplings is distance-dependent.[3]

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-47.4 - 7.6ddd⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F) ≈ 0-1 Hz
H-67.1 - 7.3ddd⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-F) ≈ 2-4 Hz

Table 1. Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are influenced by the electronegativity and resonance effects of the halogen substituents.[4][5] The most significant feature of the ¹³C spectrum will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller, long-range couplings.[6]

CarbonPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted ¹JCF (Hz)
C-1 (C-Br)110 - 115d~20-30
C-2 (C-F)155 - 160d~240-260
C-3 (C-Cl)130 - 135d~20-30
C-4120 - 125dd~5-10, ~2-5
C-5 (C-F)158 - 163d~245-265
C-6115 - 120dd~20-30, ~5-10

Table 2. Predicted ¹³C NMR Data for this compound.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms

The ¹⁹F NMR spectrum will provide direct information about the fluorine environments. Two distinct signals are expected, each split by the other fluorine and the two protons.

  • F-2 and F-5: The chemical shifts of these fluorine atoms will be influenced by the adjacent substituents. The fluorine at C-2 is flanked by a bromine and a chlorine, while the fluorine at C-5 is next to a carbon bearing a proton. These different environments will lead to distinct chemical shifts.[7]

  • Splitting Pattern: Each fluorine signal is predicted to be a doublet of doublets of doublets (ddd) due to coupling to the other fluorine atom and the two non-equivalent protons. F-F couplings in aromatic systems are highly dependent on the number of intervening bonds.[8][9]

FluorinePredicted δ (ppm) (vs. CFCl₃)Predicted MultiplicityPredicted Coupling Constants (Hz)
F-2-110 to -120ddd³J(F-F) ≈ 15-20 Hz, ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 2-4 Hz
F-5-115 to -125ddd³J(F-F) ≈ 15-20 Hz, ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz

Table 3. Predicted ¹⁹F NMR Data for this compound.

Figure 2. Key predicted NMR coupling interactions.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of solid this compound.[10]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean vial.[11][12] Chloroform-d is a common first choice for its versatility.[13]

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).[12]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans should provide a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. A larger spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

    • For ¹⁹F NMR: Acquire a proton-decoupled or coupled spectrum. A large spectral width is also necessary. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.

Part 2: A Predictive Analysis of the Mass Spectrum

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural insights from its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₆H₂BrClF₂. The presence of both bromine and chlorine, each with two abundant stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic and complex isotopic pattern for the molecular ion.[14][15]

  • ⁷⁹Br and ³⁵Cl: m/z = M

  • ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl: m/z = M+2

  • ⁸¹Br and ³⁷Cl: m/z = M+4

The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes: ⁷⁹Br (50.69%), ⁸¹Br (49.31%), ³⁵Cl (75.77%), and ³⁷Cl (24.23%).[14] This will result in a distinctive cluster of peaks for the molecular ion, which is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule.[16]

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion will undergo fragmentation, with the weakest bonds typically breaking first. For halogenated aromatic compounds, the loss of a halogen radical is a common initial fragmentation step.[17]

  • Loss of Bromine: The C-Br bond is generally the weakest, so the loss of a bromine radical (·Br) to form the [M-Br]⁺ ion is a highly probable fragmentation pathway.

  • Loss of Chlorine: Subsequent or alternative loss of a chlorine radical (·Cl) from the molecular ion or the [M-Br]⁺ fragment is also expected.

  • Loss of Fluorine: The C-F bond is very strong, so the loss of a fluorine radical (·F) is less favorable but may occur.

  • Other Fragmentations: Further fragmentation could involve the loss of small neutral molecules like HF or the cleavage of the aromatic ring.

Fragmentation_Pathway M [C₆H₂⁷⁹Br³⁵ClF₂]⁺• m/z = 226 (Predicted M) M_Br [C₆H₂³⁵ClF₂]⁺ m/z = 147 M->M_Br - •Br M_Cl [C₆H₂⁷⁹BrF₂]⁺ m/z = 191 M->M_Cl - •Cl M_Br_Cl [C₆H₂F₂]⁺• m/z = 112 M_Br->M_Br_Cl - •Cl M_Cl->M_Br_Cl - •Br

Figure 3. Predicted primary fragmentation pathway.

m/z (for ⁷⁹Br, ³⁵Cl)Predicted IonNotes
226, 228, 230[C₆H₂BrClF₂]⁺•Molecular ion cluster (M, M+2, M+4)
191, 193[C₆H₂BrF₂]⁺Loss of Chlorine
147[C₆H₂ClF₂]⁺Loss of Bromine
112[C₆H₂F₂]⁺•Loss of Bromine and Chlorine

Table 4. Predicted Major Fragment Ions in the Mass Spectrum.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this volatile compound.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 100-1000 µg/L) in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.

  • GC Parameters:

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for separating halogenated aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min to ensure good separation from any impurities.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, operated in full scan mode to detect all fragment ions.

    • Scan Range: A mass range of m/z 40-300 will cover the molecular ion and expected fragments.

    • Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

Conclusion: A Framework for Spectroscopic Elucidation

This guide provides a detailed, predictive framework for the NMR and mass spectrometric analysis of this compound. By leveraging established principles of chemical shifts, coupling constants, isotopic distributions, and fragmentation patterns, researchers can confidently approach the structural elucidation of this and other complex halogenated molecules. The provided protocols offer a starting point for method development, ensuring the acquisition of high-quality data. While predictive, this comprehensive analysis serves as an essential tool for interpreting experimental results and validating the synthesis of novel chemical entities in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Halogenated Benzene

1-Bromo-3-chloro-2,5-difluorobenzene emerges as a molecule of significant interest within the realms of pharmaceutical and agrochemical synthesis. Its unique halogenation pattern presents a versatile scaffold for the construction of complex molecular architectures.[1] As with any novel chemical entity destined for rigorous developmental pathways, a comprehensive understanding of its fundamental physicochemical properties is not merely academic—it is a critical prerequisite for success. This guide, compiled from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it aims to provide a holistic understanding of the solubility and stability profiles of this compound, grounded in established chemical principles and authoritative testing methodologies. We will explore the anticipated behavior of this compound and delineate the precise experimental frameworks required to empirically validate these characteristics, ensuring both scientific integrity and regulatory compliance.

Molecular Profile and Predicted Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂ and a molecular weight of approximately 227.43 g/mol .[2][3] The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring significantly influences its electronic and steric properties, which in turn dictate its reactivity and physical behavior.

Table 1: Key Physicochemical Properties of this compound and Related Isomers

PropertyThis compound1-Bromo-3-chloro-2,4-difluorobenzene1-Bromo-3-chloro-5-fluorobenzene
CAS Number 1160573-67-0[3]201849-13-0[2]33863-76-2[1][4]
Molecular Formula C₆H₂BrClF₂[3]C₆H₂BrClF₂[2]C₆H₃BrClF[1][4]
Molecular Weight 227.43 g/mol [3]227.43 g/mol [2]209.44 g/mol [1][4]
Appearance Off-white to slight yellow solid (predicted)Not SpecifiedColorless to light yellow clear liquid[1]
Computed XLogP3 3.4[2]3.4[2]3.3[4]

The high calculated XLogP3 value of 3.4 for this compound and its isomer suggests a lipophilic ("fat-loving") nature.[2] This is a strong indicator of low aqueous solubility and a preference for non-polar, organic environments. Such properties are typical for poly-halogenated aromatic compounds.

Solubility Profile: A Theoretical and Practical Assessment

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. For this compound, we must consider its solubility in both aqueous and organic media.

Aqueous Solubility

Theoretical Insight: Based on its high lipophilicity, the aqueous solubility of this compound is expected to be very low. Halogenated benzenes are generally characterized by poor water solubility due to the hydrophobic nature of the benzene ring and the carbon-halogen bonds.

Experimental Validation: To definitively quantify its aqueous solubility, the OECD Guideline 105 (Water Solubility) provides a robust framework.[5][6] The shake-flask method is a commonly employed and accepted technique.[5]

Experimental Protocol: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or buffer of a specific pH) in a flask.

  • Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Sampling: A clear aliquot of the supernatant is carefully removed.

  • Quantification: The concentration of the dissolved compound in the aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replication: The experiment should be performed in triplicate to ensure the precision and reliability of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to water/buffer prep2 Seal flask equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 Transfer to shaker sep1 Centrifuge to pellet undissolved solid equil1->sep1 Transfer to centrifuge sep2 Carefully collect clear supernatant sep1->sep2 quant1 Analyze supernatant via HPLC-UV or GC-MS sep2->quant1 Inject sample quant2 Calculate concentration

Workflow for Aqueous Solubility Determination (Shake-Flask Method).
Solubility in Organic Solvents

Theoretical Insight: In contrast to its poor aqueous solubility, this compound is anticipated to be readily soluble in a range of common organic solvents. This is due to the principle of "like dissolves like," where its non-polar nature aligns with that of many organic media.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, CyclohexaneHighFavorable non-polar interactions.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileHigh to Very HighGood balance of polarity to overcome crystal lattice energy.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of dissolving the compound, but the high polarity may be less favorable than polar aprotic solvents.

Experimental Validation: A similar experimental approach to the aqueous solubility determination can be employed. A known amount of the compound is added incrementally to a fixed volume of the organic solvent at a controlled temperature until saturation is reached. Alternatively, a gravimetric method can be used where a saturated solution is prepared, and a known volume of the clear solution is evaporated to dryness, and the mass of the residue is determined.

Stability Profile: Ensuring Integrity Under Stress

The stability of a chemical entity is paramount, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[7] Stability testing for pharmaceutical intermediates and APIs is rigorously guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1A guideline.[7][8]

Solid-State Stability

Theoretical Insight: this compound is expected to be stable as a solid under normal storage conditions (i.e., protected from light and moisture at ambient temperature). The C-Br, C-Cl, and C-F bonds are generally robust. However, polysubstituted halogenated aromatics can sometimes be susceptible to photodecomposition.

Experimental Validation: Long-term and accelerated stability studies should be conducted as per ICH Q1A guidelines.[7] The solid material is stored under various temperature and humidity conditions, and samples are analyzed at predetermined time points.

Table 3: ICH Q1A Recommended Storage Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Analysis at each time point should include appearance, purity assay (by HPLC or GC), and characterization of any significant degradation products.

Solution-State Stability and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10] These studies expose the compound to stress conditions that are more severe than those in accelerated stability testing.

Experimental Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquots of the stock solution are subjected to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solution is heated to 60 °C for 24 hours.

    • Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: After the specified time, the stressed samples are analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) is used to identify the mass of the degradants, providing clues to their structures.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound (in solution) acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxid Oxidation (H₂O₂, RT) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light/UV) start->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Identify Peaks method Validated Stability-Indicating Method hplc->method path Degradation Pathway Elucidation lcms->path

Logical workflow for forced degradation studies.

Anticipated Degradation Pathways: While the C-F bond is exceptionally strong, the C-Br and C-Cl bonds are more susceptible to cleavage.

  • Hydrolysis: Under harsh basic conditions, nucleophilic aromatic substitution could occur, potentially replacing one of the halogens (likely bromine or chlorine) with a hydroxyl group.

  • Photodegradation: Aromatic bromine and chlorine compounds can be susceptible to photolytic cleavage, which may proceed via a radical mechanism.[11]

Handling, Storage, and Safety Considerations

Given its classification as a halogenated aromatic compound, prudent laboratory practices are essential.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents, which could lead to vigorous reactions.

Conclusion: A Roadmap for Characterization

While direct, published experimental data for this compound is limited, a robust characterization plan can be formulated based on established principles for halogenated aromatic compounds and authoritative international guidelines. Its predicted low aqueous solubility and high solubility in organic solvents, coupled with an expected good stability profile under standard conditions, make it a promising synthetic intermediate. The key to its successful application in research and development lies in the rigorous execution of the experimental protocols outlined in this guide. By systematically determining its solubility and stability, researchers can build a comprehensive data package that ensures quality, safety, and reproducibility in all future applications.

References

A Guide to the Safe Synthesis and Handling of 1-Bromo-3-chloro-2,5-difluorobenzene and Related Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 1-Bromo-3-chloro-2,5-difluorobenzene. Given that specific public Material Safety Data Sheet (MSDS) literature for this exact molecule is limited, this guide synthesizes data from structurally analogous halogenated benzenes to establish a robust safety framework. The principles and protocols outlined herein are grounded in established laboratory safety standards and data from closely related compounds, providing a comprehensive safety paradigm.

A Note on Scientific Integrity: The safe handling of any chemical compound begins with a thorough understanding of its specific hazards. While this guide provides a detailed safety protocol based on the known risks of similar molecules, users are REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before commencing any work. The information presented here should supplement, not replace, the manufacturer's SDS.

Hazard Profile: An Analysis of Structure-Toxicity Relationships

This compound belongs to the class of polyhalogenated benzene derivatives, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring dictates its reactivity and toxicological profile.[2]

Based on data from analogous compounds, the primary hazards associated with this class of chemicals involve irritation to the skin, eyes, and respiratory system.[3][4][5] Several related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[6]

Table 1: Comparative GHS Hazard Classification of Structurally Similar Halogenated Benzenes

Hazard StatementGHS ClassificationRepresentative Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Warning: Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332)[6]1-Bromo-3-chloro-2,4-difluorobenzene[6], 1-Bromo-3-chloro-5-fluorobenzene[7]
Skin Corrosion/Irritation Warning: Causes skin irritation. (H315)[3][8]1-Bromo-2,5-dichloro-3-fluorobenzene[8], 1-Bromo-3-chloro-5-fluorobenzene[3], 1-Bromo-3-chloro-2-fluorobenzene[4]
Serious Eye Damage/Irritation Warning: Causes serious eye irritation. (H319)[3][4][8]1-Bromo-2,5-dichloro-3-fluorobenzene[8], 1-Bromo-3-chloro-5-fluorobenzene[3], 1-Bromo-3-chloro-2-fluorobenzene[4]
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation. (H335)[4][8]1-Bromo-2,5-dichloro-3-fluorobenzene[8], 1-Bromo-3-chloro-2-fluorobenzene[4]
Flammability Warning: Combustible liquid. (H227)[6] Warning: Flammable liquid and vapor. (H226)1-Bromo-3-chloro-2,4-difluorobenzene[6], 1-Bromo-3,5-difluorobenzene[9]
Aquatic Hazard Warning: Very toxic to aquatic life with long lasting effects. (H410)[9][10]1-Bromo-3,5-difluorobenzene[9][10]

Causality: The lipophilic nature of the benzene ring allows for absorption through the skin, while the halogen substituents can cause irritation upon contact with mucous membranes. Inhalation of vapors, especially at elevated temperatures, can irritate the respiratory tract.[3]

Physicochemical Properties: Implications for Safe Handling

The physical properties of a compound are critical to understanding its behavior in a laboratory setting. While data for the target molecule is sparse, an examination of its analogues provides a predictive framework.

Table 2: Physicochemical Data of Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/cm³)
1-Bromo-2,5-dichloro-3-fluorobenzeneC₆H₂BrCl₂F243.88[2]232[5]94[5]1.823[2]
1-Bromo-3-chloro-5-fluorobenzeneC₆H₃BrClF209.44[1]72 / 5 mmHg[1]N/A1.72[1]
1-Bromo-3-chloro-2-fluorobenzeneC₆H₃BrClF209.44N/AN/AN/A
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.99[11]N/A44N/A

Field Insights: The data suggests that this compound is likely a liquid at room temperature with a density significantly greater than water. Its boiling point indicates that while it may not be highly volatile at ambient temperatures, heating during reactions will increase vapor pressure, necessitating the use of engineering controls like a fume hood.[5] The potential for flammability exists, requiring the exclusion of ignition sources.[11][12]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[13] The fume hood serves as the primary containment system, protecting the user from inhaling potentially harmful vapors.[13] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against incidental contact.

Protocol 1: PPE Selection and Donning Procedure

  • Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[14][15] When there is a significant risk of splashing (e.g., transfers of >1L or reactions under pressure), a full-face shield must be worn over the safety goggles.[16]

  • Skin and Body Protection : A flame-resistant laboratory coat is required.[13] Wear long pants and closed-toe, closed-heel shoes.[13]

  • Hand Protection : Wear chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but they must be inspected before use and changed immediately upon contamination.[14] For prolonged contact or immersion, heavier-duty gloves such as neoprene or Viton should be considered.[13]

  • Respiratory Protection : If engineering controls fail or during a large-scale emergency, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[14][15] Routine use of respirators indicates a failure of engineering controls that must be addressed.

PPE_Selection_Workflow start Begin Work with This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop STOP WORK Relocate to a Fume Hood fume_hood->stop No goggles Wear Chemical Splash Goggles fume_hood->goggles  Yes splash_risk Is there a significant splash risk? goggles->splash_risk face_shield Wear Face Shield OVER Goggles splash_risk->face_shield  Yes gloves Wear Chemically Resistant Gloves (Nitrile) splash_risk->gloves No   face_shield->gloves lab_coat Wear Flame-Resistant Lab Coat & Closed-Toe Shoes gloves->lab_coat proceed Proceed with Experiment lab_coat->proceed

Caption: PPE Selection Workflow for Halogenated Benzenes.

Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures

Table 3: Summary of First-Aid Measures

Exposure RouteAction
Inhalation Move the victim to fresh air immediately.[14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[14][17]
Skin Contact Immediately remove all contaminated clothing.[18] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[18]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[18]
Ingestion Rinse mouth with water.[14] Do NOT induce vomiting.[18] Never give anything by mouth to an unconscious person.[14] Call a physician or Poison Control Center immediately.[14]
Accidental Release Measures

For a small-scale laboratory spill, follow this protocol. For large spills, evacuate the area and contact emergency services.

Protocol 2: Small-Scale Laboratory Spill Response

  • Alert & Isolate : Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Protect : Don appropriate PPE, including respiratory protection if vapors are significant.

  • Contain & Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[10] Do NOT use combustible materials like paper towels or sawdust.[19]

  • Collect : Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[10][12]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose : Seal the waste container and dispose of it through your institution's hazardous waste program.[13]

Spill_Response_Flowchart spill Spill Detected alert Alert Personnel Isolate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe absorb Contain & Absorb Spill (Use Inert Material) ppe->absorb collect Collect Waste (Use Non-Sparking Tools) absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose complete Response Complete dispose->complete

Caption: Emergency Spill Response Flowchart.

Firefighting Measures

This class of compounds may be combustible or flammable.[6][9]

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][18]

  • Unsuitable Media : Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards : Upon combustion, hazardous decomposition products may be released, including carbon oxides (CO, CO₂), hydrogen halides (HBr, HCl), and hydrogen fluoride (HF).[10][12] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Handling, Storage, and Disposal

Handling

Handle the material in a well-ventilated place, specifically within a fume hood.[14] Avoid contact with skin, eyes, and clothing.[3] Use non-sparking tools and take precautionary measures against static discharge.[12] Wash hands thoroughly after handling.[3]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[10][14] Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Store separately from incompatible materials, particularly strong oxidizing agents.[3][12]

Disposal

All waste containing this compound must be treated as hazardous. Collect waste in a suitable, labeled, and closed container.[12] Disposal must be carried out by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[13][20] DO NOT dispose of this chemical down the drain.[10]

References

Navigating the Procurement and Quality Control of 1-Bromo-3-chloro-2,5-difluorobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and professionals engaged in the fast-paced world of drug discovery and development, the integrity of starting materials is paramount. The halogenated aromatic compound, 1-Bromo-3-chloro-2,5-difluorobenzene (CAS No. 1160573-67-0), serves as a critical building block in the synthesis of numerous pharmaceutical intermediates. Its purity and the reliability of its supply chain can significantly impact research timelines, experimental reproducibility, and the ultimate success of a development program. This in-depth guide provides a technical overview of sourcing this key reagent, understanding its purity standards, and implementing robust analytical methods for its quality control.

The Supplier Landscape: Sourcing and Qualification

The procurement of this compound necessitates a thorough evaluation of potential suppliers. The market includes a range of manufacturers and distributors, each with varying levels of quality assurance and documentation.

A reliable supplier should be able to provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and potentially, information on the route of synthesis (ROS) and analytical methods (MOA).[1]

Table 1: Representative Suppliers of this compound

Supplier CategoryExamplesKey Considerations
Global Chemical Catalogs Sigma-Aldrich (Merck), Alachem Co., Ltd.Broad range of products, well-established quality systems, readily available documentation.[1]
Specialized Chemical Suppliers Guidechem, ChemcdPlatforms that aggregate multiple manufacturers, offering a variety of grades and price points.[2]
Manufacturers Various (often listed on platforms like Guidechem)Direct sourcing can offer cost advantages, but requires more rigorous qualification of manufacturing processes and quality control.

The selection of a supplier should be guided by the specific requirements of the research or development phase. For early-stage research, a high-purity grade from a reputable catalog supplier may be sufficient. For later-stage development and manufacturing, a direct relationship with a qualified manufacturer is often essential to ensure a consistent and well-characterized supply.

Supply_Chain cluster_0 Supplier Qualification cluster_1 Distribution cluster_2 End User Raw Material Sourcing Raw Material Sourcing Synthesis & Purification Synthesis & Purification Raw Material Sourcing->Synthesis & Purification Ensures starting material quality Quality Control Quality Control Synthesis & Purification->Quality Control In-process & final testing Global Catalogs Global Catalogs Quality Control->Global Catalogs Documentation Package Specialized Distributors Specialized Distributors Quality Control->Specialized Distributors CoA & SDS Researcher/Scientist Researcher/Scientist Global Catalogs->Researcher/Scientist Procurement Specialized Distributors->Researcher/Scientist Procurement

Supplier qualification and distribution workflow.

Purity Standards and Common Impurities

For a specialized intermediate like this compound, a purity of ≥98% is a common standard offered by many suppliers. However, the nature of the remaining ≤2% is of critical importance. Understanding the potential impurities is key to mitigating risks in subsequent synthetic steps.

An inferred synthetic pathway would likely start from 3-chloro-2,5-difluoroaniline. This starting material would first be diazotized using sodium nitrite in the presence of a strong acid, such as hydrobromic acid. The resulting diazonium salt is then treated with copper(I) bromide to yield the final product.

Synthesis_Impurities cluster_0 Inferred Synthesis cluster_1 Potential Impurities A 3-chloro-2,5-difluoroaniline B Diazonium Salt A->B NaNO2, HBr I1 Unreacted Starting Material A->I1 C This compound B->C CuBr I2 Isomeric Byproducts B->I2 I4 Phenolic Byproducts B->I4 I3 Dehalogenation Products C->I3

Inferred synthesis and potential impurity pathways.

Based on this inferred pathway, the following impurities should be considered and analytically monitored:

  • Unreacted Starting Material: Residual 3-chloro-2,5-difluoroaniline.

  • Isomeric Byproducts: Incomplete or side reactions during the synthesis of the starting aniline can lead to isomeric impurities that may be carried through the synthesis.

  • Dehalogenation Products: Reductive dehalogenation can lead to the formation of 1-chloro-2,5-difluorobenzene or 1-bromo-2,5-difluorobenzene.

  • Phenolic Byproducts: Reaction of the diazonium intermediate with water can lead to the formation of 3-chloro-2,5-difluorophenol.

Table 2: Common Purity Specifications and Potential Impurities

ParameterSpecificationPotential ImpuritiesRationale
Purity (by GC) ≥98.0%Isomers, dehalogenated compounds, starting materialEnsures sufficient quantity of the desired product and minimizes known contaminants.
Identity Conforms to structure (by NMR, MS)-Confirms the correct molecular structure.
Water Content ≤0.5%-Water can interfere with downstream reactions, particularly those involving organometallics.
Appearance White to off-white solid or crystalline powderColored impurities from side reactionsA visual indicator of potential contamination.

Analytical Methodologies for Quality Control

A robust quality control strategy for this compound relies on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of detrimental impurities.

QC_Workflow Incoming Material Incoming Material Visual Inspection Visual Inspection Incoming Material->Visual Inspection Identity Confirmation Identity Confirmation (NMR, FTIR) Visual Inspection->Identity Confirmation Purity Assessment Purity Assessment (GC-MS, HPLC) Identity Confirmation->Purity Assessment Impurity Profiling Impurity Profiling (GC-MS) Purity Assessment->Impurity Profiling Water Content Water Content (Karl Fischer) Impurity Profiling->Water Content Decision Decision Water Content->Decision Release for Use Release for Use Quarantine/Reject Quarantine/Reject Decision->Release for Use Pass Decision->Quarantine/Reject Fail

A comprehensive quality control workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for assessing the purity of volatile and semi-volatile compounds like halogenated benzenes. It provides excellent separation of isomers and allows for the identification of impurities through their mass spectra.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC System: Agilent 7890A or equivalent.

    • Column: A non-polar or moderately polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of halogenated aromatics.[7]

    • Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • MS System: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Purity is determined by area percent calculation of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and by interpreting fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a complementary technique to GC-MS and is particularly useful for detecting less volatile or thermally labile impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting condition could be 60:40 (v/v) acetonitrile:water.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis: Purity is assessed by the area percentage of the principal peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹⁹F NMR are highly informative for this molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. Their chemical shifts and coupling patterns will confirm the substitution pattern on the benzene ring.

  • ¹⁹F NMR: Due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, ¹⁹F NMR is an excellent technique for identifying and quantifying fluorine-containing impurities.[10] Even small amounts of isomeric impurities will be readily detectable as distinct signals.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Standard proton acquisition parameters.

    • ¹⁹F NMR: Standard fluorine acquisition parameters, with a broad spectral width to ensure all potential fluorine signals are observed.

  • Data Analysis: The chemical shifts, multiplicities, and coupling constants are used to confirm the structure. Integration of signals in both ¹H and ¹⁹F spectra can be used to assess the relative amounts of impurities if they are present in sufficient concentration.

Conclusion

The successful integration of this compound into a synthetic workflow hinges on a diligent approach to supplier selection and a rigorous analytical quality control program. By understanding the potential synthetic route and its associated impurities, researchers can proactively develop and implement appropriate analytical methods to ensure the quality and consistency of this vital building block. The combination of chromatographic and spectroscopic techniques provides a comprehensive toolkit for verifying the identity and purity of this compound, thereby safeguarding the integrity of the research and development process.

References

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2,5-difluorobenzene for the Synthesis of Advanced Fluorinated Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemoselective Suzuki-Miyaura cross-coupling of 1-Bromo-3-chloro-2,5-difluorobenzene. Fluorinated biaryl motifs are of paramount importance in modern drug discovery and materials science, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] The target substrate, featuring both a bromine and a chlorine substituent, presents a valuable opportunity for selective functionalization, leveraging the differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions. This document elucidates the underlying mechanistic principles governing this selectivity, offers robust, step-by-step protocols for laboratory execution, and provides a framework for troubleshooting and optimization.

Introduction: The Strategic Value of Fluorinated Biaryls

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and the commercial availability of its requisite boronic acid reagents.[2][3] Its application in constructing carbon-carbon bonds has revolutionized the synthesis of complex molecules, particularly biaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and organic electronics.[4]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[1] The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. Consequently, the synthesis of poly-functionalized, fluorinated biaryls is a critical endeavor for researchers in drug development.

This compound is an attractive starting material for building molecular complexity. It allows for a sequential, site-selective cross-coupling strategy. The inherent difference in bond strength between C(sp²)-Br and C(sp²)-Cl bonds enables a highly chemoselective primary coupling at the more labile bromide position, leaving the chloride intact for subsequent downstream transformations. This guide details the principles and practices for achieving this selective primary coupling with high fidelity.

Mechanistic Rationale: Achieving Chemoselectivity

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This step is typically the rate-determining and selectivity-determining step in couplings of dihaloarenes.

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Chemoselectivity in the coupling of this compound is governed by the relative rates of oxidative addition. The C-Br bond (bond dissociation energy ~335 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol). This disparity allows a carefully chosen palladium catalyst system to selectively cleave the C-Br bond while leaving the C-Cl bond untouched.[3] The general reactivity trend for aryl halides in Suzuki couplings is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[3] By controlling stoichiometry (using ~1.0 equivalent of the boronic acid) and reaction conditions, the reaction can be stopped cleanly after the first coupling.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle for Selective Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(Br)L₂] Oxidative Adduct pd0->oa_complex Oxidative Addition (Selective C-Br Cleavage) trans_complex [Ar-Pd(II)-Ar'L₂] Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0  Regeneration product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination aryl_halide 1-Bromo-3-chloro- 2,5-difluorobenzene (Ar-Br) aryl_halide->pd0 base Base (e.g., K₃PO₄) boronic_acid Ar'B(OH)₂ (Boronic Acid) boronate [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base->boronic_acid boronate->oa_complex

Caption: General workflow for a chemoselective Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are provided as a robust starting point for the chemoselective Suzuki-Miyaura coupling. Optimization may be required depending on the specific boronic acid partner used.

Protocol 1: General Procedure for Selective C-Br Coupling

This protocol is adapted from established procedures for the coupling of similar fluorinated bromoarenes.[7][8]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.1 - 1.2 equiv.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (typically 4:1 or 3:1 v/v), degassed

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle/oil bath.

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv.), to the flask.

  • Seal the flask with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the aryl bromide). The solvent should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes or via three freeze-pump-thaw cycles.

Reaction Execution:

  • Place the sealed flask in a preheated oil bath or heating block set to 90-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm consumption of the starting bromide.

Workup and Purification:

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-chloro-2,5-difluoro-1,1'-biphenyl product.

Data Presentation: Reaction Parameter Guidelines

The choice of catalyst, ligand, base, and solvent can be critical for achieving high yield and selectivity. The following table provides starting parameters for coupling this compound with various classes of arylboronic acids.

Coupling Partner (Ar'B(OH)₂)Catalyst / Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Expected Outcome & Notes
Phenylboronic acid Pd(PPh₃)₄ (2-3%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)90-100High yield expected. A standard, robust coupling.
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (2-3%)K₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)90Electron-donating groups generally couple well. K₂CO₃ is a suitable alternative base.
4-Acetylphenylboronic acid Pd₂(dba)₃ (1.5%) / XPhos (3.5%)K₃PO₄ (3.0)t-Amyl Alcohol110Electron-withdrawing groups can be more challenging. Buchwald-type ligands like XPhos often improve yields.[9]
3-Thiopheneboronic acid Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)100Heteroaromatic boronic acids are viable. Catalysts with ferrocenyl ligands (dppf) are often effective.[10]
2-Fluorophenylboronic acid Pd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0)Dioxane100ortho-substituted partners may require more active catalysts and can be prone to protodeboronation.[11]

Note: The data in this table are representative and based on established principles for Suzuki-Miyaura couplings.[9][10][12] Yields are typically in the range of 70-95% but require empirical optimization.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of all solvents.- Use anhydrous solvents and dry base.
Protodeboronation of Boronic Acid - Reaction temperature too high- Prolonged reaction time- Base is too strong- Lower the reaction temperature.- Use a more active catalyst (e.g., Pd/Buchwald ligand) to shorten reaction time.[11]- Switch to a milder base like K₂CO₃ or CsF.
Formation of Homocoupled (Ar'-Ar') Product - Oxidative degradation of boronic acid- Maintain a strict inert atmosphere. Ensure solvents are peroxide-free.
Loss of Chemoselectivity (C-Cl coupling) - Overly active catalyst system- High reaction temperature or extended time- Reduce catalyst loading or switch to a less active catalyst (e.g., from a Buchwald system back to Pd(PPh₃)₄).- Reduce temperature and monitor reaction closely to stop upon consumption of starting material.
Difficult Purification - Residual palladium catalyst- Pass the crude product through a pad of celite or silica before concentration.- Consider using a palladium scavenger resin.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable 3-chloro-2,5-difluoro-1,1'-biphenyl derivatives. By exploiting the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve selective functionalization in high yields. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this reaction in their synthetic campaigns, enabling the efficient construction of complex fluorinated molecules for applications in drug discovery and beyond.

References

Application Notes and Protocols for 1-Bromo-3-chloro-2,5-difluorobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of a Polysubstituted Building Block

1-Bromo-3-chloro-2,5-difluorobenzene is a meticulously designed aromatic building block of significant interest in modern medicinal chemistry. Its utility lies in the differentiated reactivity of its halogen substituents, which allows for programmed, site-selective modifications. This feature is particularly valuable in the construction of complex molecular scaffolds required for targeted therapeutics. The carbon-bromine bond serves as a primary reactive site for transition-metal-catalyzed cross-coupling reactions, while the more robust carbon-chlorine bond can be reserved for subsequent transformations. This intrinsic reactivity profile makes it a key starting material in the synthesis of advanced pharmaceutical intermediates, most notably in the development of kinase inhibitors for oncology.

A prime example of its application is in the synthesis of precursors to Capivasertib (AZD5363) , a potent and selective inhibitor of the AKT kinase, a critical node in cell signaling pathways frequently dysregulated in cancer.[1] The strategic use of this compound enables the efficient and controlled assembly of the core structure of such inhibitors.

PropertyValue
IUPAC Name This compound
CAS Number 1369359-33-3
Molecular Formula C₆H₂BrClF₂
Molecular Weight 227.44 g/mol
Appearance Clear, colorless to slightly pale yellow liquid

Core Application: Regioselective Synthesis of Biaryl Cores via Suzuki-Miyaura Coupling

The most critical application of this compound is its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a paramount example, enabling the formation of a carbon-carbon bond with high precision.[2][3]

Principle of Regioselectivity: The success of a multi-step synthesis using this substrate hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cycles, the oxidative addition step is the rate-determining factor for activating the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more susceptible to oxidative addition to a Pd(0) complex.[4] This reactivity hierarchy (C-I > C-Br >> C-Cl) allows chemists to selectively couple a boronic acid at the C-1 position (bromine) while preserving the chlorine at C-3 for a future synthetic step.[4] This planned, sequential approach is fundamental to building molecular complexity in a controlled manner.

Synthetic_Pathway A This compound C Key Biaryl Intermediate A->C Pd Catalyst, Base (Suzuki Coupling) B Arylboronic Acid (R-B(OH)2) B->C D Further Cyclization / Substitution (at C-Cl position) C->D Nucleophile E Advanced Pharmaceutical Intermediate (e.g., Capivasertib Core) D->E

Caption: High-level workflow for synthesizing an advanced pharmaceutical intermediate.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-proven methodology for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous (to make a 0.2 M solution)

  • Water, degassed (10% v/v of dioxane)

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Septa, syringes, and needles

  • Heating mantle with a temperature controller and oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add this compound (e.g., 1.14 g, 5.0 mmol, 1.0 equiv), the arylboronic acid (6.0 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.12 g, 10.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%) and SPhos (82.1 mg, 0.2 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) and degassed water (2.5 mL) via syringe.

  • Reaction: Place the flask in the preheated oil bath set to 90 °C. Stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Illustrative Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10075-85
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O90>90
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8088-95

Table Note: This data is illustrative for Suzuki-Miyaura reactions of polyhalogenated aryl bromides and serves as a guide for optimization.[5][6]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-Br bond occurs in the initial, rate-limiting oxidative addition step.

Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)(Br)L₂ Pd0->Complex1:w Ar-Br OxAdd Oxidative Addition Transmetal Transmetalation Complex2 Ar-Pd(II)(R)L₂ Complex1->Complex2:s [R-B(OH)₃]⁻ Complex2->Pd0:e Ar-R RedElim Reductive Elimination ArR Ar-R ArBr Ar-Br RBOH R-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks for the Field Scientist

This compound is a quintessential example of a modern synthetic building block where functionality is pre-installed to direct a synthetic sequence. Its primary value proposition is the reliable regioselectivity offered by the differential reactivity of its halogen atoms. The protocol detailed herein for the Suzuki-Miyaura coupling represents a foundational step in the multi-stage synthesis of complex pharmaceutical targets. Subsequent functionalization at the C-Cl position, often via nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction under more forcing conditions, unlocks the full potential of this versatile intermediate, enabling the rapid assembly of novel and potent drug candidates.

References

Application Notes and Protocols for 1-Bromo-3-chloro-2,5-difluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polychlorofluorinated Benzene Scaffolds in Agrochemical Discovery

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the efficacy, metabolic stability, and overall performance of active ingredients.[1] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation, making fluorinated building blocks highly sought after in the synthesis of novel fungicides, herbicides, and insecticides.[2]

1-Bromo-3-chloro-2,5-difluorobenzene (CAS No. 1160573-67-0) is a versatile, polyhalogenated aromatic building block poised for application in the synthesis of complex agrochemicals.[3][][5] Its distinct substitution pattern offers multiple, orthogonally reactive sites for the strategic introduction of diverse functionalities through a variety of modern synthetic methodologies. The presence of bromine, chlorine, and fluorine atoms on the benzene ring allows for selective transformations, enabling chemists to construct intricate molecular architectures with a high degree of control. This document provides detailed application notes and protocols for the use of this compound as a building block in key synthetic transformations relevant to agrochemical discovery.

Physicochemical Properties and Reactivity Profile

PropertyValue
CAS Number 1160573-67-0[3]
Molecular Formula C₆H₂BrClF₂[3]
Molecular Weight 227.43 g/mol [3]
Appearance Off-white to light yellow solid/liquid
Boiling Point Not readily available
Melting Point Not readily available

The reactivity of this compound is dictated by the distinct electronic and steric environment of each halogen substituent. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is the most reactive site for oxidative addition, followed by the carbon-chlorine bond. The carbon-fluorine bonds are generally inert under these conditions, providing a stable scaffold. This differential reactivity is the cornerstone of its utility as a building block, allowing for selective, stepwise functionalization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in agrochemicals.[6] The bromine atom of this compound serves as the primary reactive handle for this transformation.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivities in Suzuki-Miyaura couplings.

  • Catalyst and Ligand: Palladium(0) is the active catalytic species. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to enhance the rate of oxidative addition and reductive elimination.[7]

  • Base: A base is required to activate the boronic acid or ester, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex. The choice of base can influence the reaction rate and the stability of the boronic acid.

  • Solvent: Aprotic polar solvents, often in combination with water, are commonly used to dissolve both the organic and inorganic reaction components.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar polyhalogenated aryl bromides.

Reaction:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data from Analogous Reactions
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1,4-Dibromo-2-fluorobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801285
1-Bromo-2,4-dichlorobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O1001892
1-Bromo-3,5-difluorobenzene3-Thienylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene/H₂O1001688

This data is compiled from various sources for illustrative purposes and may not be directly transferable.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aryl Halide, Boronic Acid, and Base B 2. Inert Atmosphere (Ar/N2 Purge) A->B C 3. Add Pd Catalyst B->C D 4. Add Degassed Solvents C->D E 5. Heat and Stir (e.g., 90°C, 12-24h) D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool and Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K K J->K Pure Biaryl Product

Suzuki-Miyaura Reaction Workflow

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many agrochemicals.[3] The bromine atom of this compound is the preferred site for this reaction.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura reaction, a palladium catalyst is used. The choice of ligand is paramount, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often being essential for efficient coupling, especially with less reactive amines.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium or lithium tert-butoxide are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Exemplary Protocol for Buchwald-Hartwig Amination

This protocol is based on established procedures for the Buchwald-Hartwig amination of similar polyhalogenated aryl bromides.

Reaction:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOt-Bu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.

  • Add this compound, the amine, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene.

  • Seal the Schlenk tube, remove from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data from Analogous Reactions
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-3,5-difluorobenzeneMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101889
4-Bromo-1-chloro-2-fluorobenzeneAnilinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuDioxane1002495
1-Bromo-2,4,5-trifluorobenzenePyrrolidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001291

This data is compiled from various sources for illustrative purposes and may not be directly transferable.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aryl Halide, Amine, Catalyst, Ligand, and Base B 2. Add Anhydrous Solvent A->B C 3. Heat and Stir (e.g., 100°C, 12-24h) B->C D 4. Monitor Progress (TLC/GC-MS) C->D E 5. Cool and Quench D->E F 6. Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Pure N-Aryl Product

Buchwald-Hartwig Amination Workflow

Application in Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, the electron-deficient nature of the this compound ring, due to the presence of multiple electronegative halogen atoms, also makes it a candidate for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile can displace one of the halogen atoms, typically a fluorine or chlorine, without the need for a metal catalyst. The rate of SNAr reactions is highly dependent on the electron-withdrawing ability of the substituents on the ring and the nature of the leaving group.

Causality Behind Experimental Choices
  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amines, are required to attack the electron-poor aromatic ring.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack.

Exemplary Protocol for Nucleophilic Aromatic Substitution

This protocol is based on general procedures for SNAr reactions on polyhalogenated aromatic compounds.

Reaction:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Sodium methoxide (1.5 mmol, 1.5 equiv)

  • Anhydrous DMSO (5 mL)

Procedure:

  • To an oven-dried round-bottom flask, add this compound and sodium methoxide.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

Data from Analogous Reactions
Aryl HalideNucleophileBaseSolventTemp (°C)Time (h)Product
HexafluorobenzeneSodium methoxide-MeOH604Pentafluoromethoxybenzene
1-Chloro-2,4-dinitrobenzeneAnilineK₂CO₃EtOH782N-(2,4-dinitrophenyl)aniline
PentafluoropyridineAmmonia-EtOH10064-Amino-2,3,5,6-tetrafluoropyridine

This data is compiled from various sources for illustrative purposes and may not be directly transferable.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aryl Halide and Nucleophile B 2. Add Polar Aprotic Solvent A->B C 3. Heat and Stir (e.g., 80-120°C) B->C D 4. Monitor Progress (TLC/GC-MS) C->D E 5. Cool and Quench (Ice-Water) D->E F 6. Extraction E->F G 7. Dry and Concentrate F->G H 8. Purification G->H I I H->I Pure Substituted Product

Nucleophilic Aromatic Substitution (SNAr) Workflow

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its polyhalogenated structure allows for selective and sequential functionalization through a variety of powerful synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and insights provided in this document, based on established chemical principles and analogous reactions, offer a solid foundation for researchers and scientists to explore the potential of this building block in the discovery and development of next-generation crop protection agents. While specific examples of commercial agrochemicals derived from this exact starting material are not prevalent in public literature, its structural motifs are consistent with those found in modern, highly efficacious active ingredients.

References

Application Note & Protocol: Selective Sonogashira Coupling of 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of Polyhalogenated Aromatics

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it invaluable in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[1][4][5]

This application note provides a detailed experimental protocol for the selective Sonogashira coupling of 1-bromo-3-chloro-2,5-difluorobenzene. This substrate presents a unique challenge and opportunity due to the presence of multiple halogen atoms with differential reactivity. The established reactivity trend for halides in Sonogashira coupling is I > Br > Cl > F.[6] This intrinsic difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent orthogonal transformations. This protocol is designed for researchers and scientists in drug development and materials science who require a robust and reproducible method for the synthesis of functionalized fluorinated aromatic compounds.

Mechanism and Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling operates through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[1][6]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, the C-Br bond of this compound), forming a Pd(II) complex.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This step is crucial as it activates the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

The choice of a suitable base is critical to neutralize the hydrogen halide byproduct generated during the reaction.[1] Amine bases such as triethylamine or diisopropylamine are commonly employed and can also serve as the solvent.[1][6]

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI - Base (e.g., Et₃N) - Solvent (e.g., THF/Et₃N) glassware Dry Glassware under Inert Atmosphere (N₂ or Ar) degas Degas Solvent glassware->degas setup Combine Aryl Halide, Catalyst, CuI in Solvent degas->setup add_base Add Base and Alkyne setup->add_base react Stir at Elevated Temperature (e.g., 50-70 °C) add_base->react monitor Monitor by TLC or GC-MS react->monitor filter Cool to RT, Dilute with Ether, Filter through Celite monitor->filter wash Wash Filtrate with: 1. Sat. aq. NH₄Cl 2. Brine filter->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is optimized for the selective coupling at the bromine position of this compound.

Materials and Reagents:

ReagentPuritySupplierNotes
This compound>98%Commercially available
Terminal Alkyne (e.g., Phenylacetylene)>98%Commercially availableShould be freshly distilled if purity is questionable.
Dichlorobis(triphenylphosphine)palladium(II)99%Commercially availableA common and reliable Pd(II) precatalyst.
Copper(I) Iodide (CuI)99.9%Commercially availableShould be a fine, off-white powder. Discolored CuI may be less active.
Triethylamine (Et₃N)>99.5%Commercially availableShould be distilled from CaH₂ and stored over KOH.
Tetrahydrofuran (THF)AnhydrousCommercially availableShould be freshly distilled from sodium/benzophenone.

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[7]

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (e.g., 10 mL THF and 5 mL Et₃N for a 1 mmol scale reaction). Stir the mixture to obtain a suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. The lower reactivity of aryl bromides compared to iodides often necessitates heating to achieve a reasonable reaction rate.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with additional diethyl ether.[6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkynylated product.

Expertise & Experience: The "Why" Behind the Protocol

  • Choice of Catalyst: While various palladium catalysts can be employed, Pd(PPh₃)₂Cl₂ is a robust and commercially available precatalyst that is reduced in situ to the active Pd(0) species.[1] The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Copper Co-catalyst: The addition of a copper(I) salt is known to significantly accelerate the reaction, allowing for milder conditions compared to copper-free Sonogashira protocols.[3] However, care must be taken as excess copper can promote alkyne homocoupling.[8]

  • Solvent System: The combination of THF and an amine base like triethylamine is a common choice. THF is an excellent solvent for the organic reagents, while the amine acts as both a base and a solvent.[1] Anhydrous and deoxygenated conditions are paramount for reproducibility and to minimize side reactions.[2][8]

  • Temperature Control: For aryl bromides, heating is generally required to facilitate the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[1] However, excessive temperatures should be avoided to prevent catalyst decomposition and potential side reactions.

  • Selective Reactivity: The protocol is designed to exploit the higher reactivity of the C-Br bond over the C-Cl bond. At the recommended temperature, the oxidative addition to the C-Cl bond is significantly slower, leading to high selectivity for the desired mono-alkynylated product.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by in-process controls and a logical work-up procedure:

  • Reaction Monitoring: Regular analysis by TLC or GC-MS provides real-time feedback on the reaction progress, allowing for adjustments to the reaction time if necessary. The appearance of a new, less polar spot (the product) and the disappearance of the starting aryl bromide are key indicators of a successful reaction.

  • Work-up Rationale: The specific washing steps are designed to systematically remove impurities. The ammonium chloride wash chelates and removes the copper catalyst, while the brine wash removes residual water.

  • Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity, thus validating the success of the synthesis.

Safety Considerations

  • Reagents: Palladium catalysts and copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Reaction Conditions: The reaction involves heating flammable solvents under an inert atmosphere. Care should be taken to ensure the reaction setup is secure and properly vented. Some palladium-catalyzed cross-coupling reactions can be exothermic, so it is important to monitor the reaction temperature, especially during scale-up.[9]

References

Application Notes and Protocols for the Regioselective Functionalization of 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

1-Bromo-3-chloro-2,5-difluorobenzene is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The distinct electronic properties and substitution pattern of the four different halogen atoms on the benzene ring present both a unique challenge and a significant opportunity for chemists. The ability to selectively functionalize one position over the others is paramount for the efficient construction of target molecules with desired pharmacological or material properties. This guide provides an in-depth exploration of the principles and practical protocols for achieving high regioselectivity in the functionalization of this key synthetic intermediate.

The inherent challenge in the selective functionalization of polyhalogenated benzenes lies in the subtle differences in the reactivity of the carbon-halogen bonds. Generally, the reactivity of halogens in cross-coupling reactions follows the order I > Br > Cl > F.[2] This inherent reactivity difference provides a primary avenue for regioselectivity. Furthermore, the electronic nature of the substituents significantly influences the reactivity of the aromatic ring. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I), yet they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+R).[3][4] In this compound, the cumulative inductive effect of the four halogens renders the ring electron-deficient and thus less reactive towards electrophilic attack.

This document will detail key regioselective transformations, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation, providing both the theoretical underpinnings and validated experimental protocols.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions – A Gateway to C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[5][6] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7][8] The regioselectivity in the cross-coupling of this compound is primarily dictated by the differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being significantly more susceptible to oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Selective Arylation at the Bromine Position

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[5] Due to the higher reactivity of the C-Br bond, Suzuki coupling on this compound proceeds with high selectivity at the bromine-substituted position.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_product Product start Start reagents Combine Substrate, Boronic Acid, Base, & Solvent start->reagents 1. catalyst Add Pd Catalyst & Ligand reagents->catalyst 2. degas Degas Mixture catalyst->degas 3. heat Heat to Reaction Temp degas->heat 4. monitor Monitor by TLC/GC-MS heat->monitor 5. workup Aqueous Workup monitor->workup 6. (upon completion) purify Purification workup->purify 7. product Regioselective Product purify->product

Caption: Workflow for a typical regioselective Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/water (4:1, 5 mL) solvent mixture.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol typically affords the desired C-C coupled product with high regioselectivity, favoring substitution at the C-Br position.

ParameterConditionExpected YieldRegioselectivity (Br:Cl)
CatalystPd(OAc)₂/SPhos>85%>98:2
BaseK₂CO₃
SolventToluene/H₂O
Temperature80-100 °C
Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][10] Similar to the Suzuki coupling, this reaction demonstrates high regioselectivity for the C-Br bond of this compound.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[11][12]

Expected Outcome: This method provides the N-arylated product with excellent regioselectivity at the bromine position.

ParameterConditionExpected YieldRegioselectivity (Br:Cl)
CatalystPd₂(dba)₃/Xantphos>80%>99:1
BaseNaOtBu
SolventToluene
Temperature100 °C
Sonogashira Coupling: Formation of Aryl Alkynes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] The reaction proceeds preferentially at the C-Br bond of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcome: This protocol yields the corresponding aryl alkyne with high regioselectivity.

ParameterConditionExpected YieldRegioselectivity (Br:Cl)
CatalystPd(PPh₃)₂Cl₂/CuI>80%>98:2
BaseTriethylamine
SolventTHF
TemperatureRoom Temperature

Part 2: Directed Ortho-Metalation (DoM) – Leveraging the Directing Power of Substituents

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[15][16] This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[17] This intermediate can then be trapped with various electrophiles. In the context of this compound, the fluorine and chlorine atoms can act as weak to moderate DMGs. The acidity of the ortho protons is also enhanced by the inductive effects of the adjacent halogens.

Regioselective Lithiation and Electrophilic Quench

The most acidic proton on the this compound ring is at the C4 position, ortho to both the chlorine and a fluorine atom. However, selective lithiation can be challenging due to the potential for halogen-metal exchange. By carefully controlling the reaction conditions, such as using a bulky lithium amide base at low temperatures, regioselective deprotonation can be achieved.

DoM_Logic cluster_start Initial State cluster_conditions Reaction Conditions cluster_intermediate Intermediate Formation cluster_quench Electrophilic Quench cluster_product Final Product substrate This compound base Strong, Non-nucleophilic Base (e.g., LDA, LTMP) substrate->base temp Low Temperature (-78 °C) substrate->temp solvent Anhydrous Etheral Solvent (e.g., THF) substrate->solvent lithiation Regioselective Lithiation base->lithiation temp->lithiation solvent->lithiation electrophile Addition of Electrophile (E+) lithiation->electrophile product Regioselectively Functionalized Product electrophile->product

Caption: Decision and workflow for directed ortho-metalation (DoM).

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride (TMSCl)) (1.2 eq)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Prepare LDA or LTMP in situ or use a commercially available solution, and add it dropwise to the cooled THF.

  • Add a solution of this compound (1.0 mmol) in THF dropwise to the base solution at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Add the electrophile (1.2 mmol) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Expected Outcome: This protocol allows for the introduction of a variety of functional groups at the C4 position, ortho to the chlorine and one of the fluorine atoms.

Part 3: Halogen-Metal Exchange – A Complementary Strategy

Halogen-metal exchange is another powerful method for generating organometallic intermediates from organic halides.[18][19] This reaction is typically fast, even at low temperatures, and the rate of exchange generally follows the trend I > Br > Cl.[18] This provides an alternative route to regioselective functionalization, primarily at the bromine position.

Selective Bromine-Lithium Exchange

Treatment of this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures can lead to selective bromine-lithium exchange. The resulting aryllithium species can then be reacted with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.1 eq)

  • Anhydrous diethyl ether or THF

  • Electrophile (1.2 eq)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.1 mmol) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add the electrophile (1.2 mmol) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup and purification.

Expected Outcome: This method provides a complementary approach to the palladium-catalyzed reactions for functionalizing the C1 position.

Conclusion

The regioselective functionalization of this compound is a critical aspect of its application in the synthesis of advanced materials and pharmaceuticals. By understanding the relative reactivity of the different carbon-halogen bonds and the directing effects of the substituents, chemists can employ a range of powerful synthetic methodologies to achieve high levels of regiocontrol. The protocols detailed in this guide for palladium-catalyzed cross-coupling, directed ortho-metalation, and halogen-metal exchange provide a robust toolkit for researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for creating novel heterocyclic compounds from the versatile building block, 1-Bromo-3-chloro-2,5-difluorobenzene. The inherent electronic and steric properties of this starting material, particularly the differential reactivity of its halogen substituents, offer a powerful platform for regioselective functionalization. We will delve into key reaction classes, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, providing experimentally-grounded protocols and explaining the causal logic behind methodological choices. This document is designed to serve as a practical guide for the synthesis of fluorinated heterocycles, which are of paramount importance in modern pharmaceutical and materials science.

Introduction: The Strategic Value of this compound

Fluorinated heterocyclic compounds are foundational scaffolds in contemporary drug discovery. The incorporation of fluorine atoms can significantly enhance crucial pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This compound (CAS 1160573-67-0) is an exemplary starting material for accessing these privileged structures. Its synthetic utility is rooted in three key features:

  • Orthogonal Halogen Reactivity: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This reactivity differential (reactivity order: I > Br > OTf >> Cl) is the cornerstone of selective, stepwise functionalization.

  • Activated Aromatic Core: The two electron-withdrawing fluorine atoms activate the benzene ring towards nucleophilic aromatic substitution (SNAr), providing an alternative pathway for derivatization.

  • Stereoelectronic Influence: The fluorine substituents create a unique electronic environment, influencing the reactivity of adjacent sites and the properties of the final heterocyclic products.

This guide will focus on leveraging these features to construct medicinally relevant heterocyclic systems.

Strategic Pathways to Heterocyclic Core Structures

The synthesis of complex heterocycles from this compound hinges on the selective and sequential functionalization of its reactive sites. The primary pathways involve leveraging the C-Br bond for cross-coupling, followed by intramolecular cyclization or further modification.

Synthetic_Pathways cluster_0 Palladium-Catalyzed Cross-Coupling (at C-Br) cluster_1 Nucleophilic Aromatic Substitution (S NAr) SM 1-Bromo-3-chloro- 2,5-difluorobenzene suzuki Suzuki-Miyaura (C-C bond) SM->suzuki ArB(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig (C-N bond) SM->buchwald R₂NH Pd Catalyst snar S NAr (at C-F) SM->snar Nu⁻ intermediate1 Aryl/Vinyl Substituted Intermediate suzuki->intermediate1 intermediate2 Amino Substituted Intermediate buchwald->intermediate2 intermediate3 Thio/Oxy Substituted Intermediate snar->intermediate3 heterocycle Novel Heterocyclic Compounds intermediate1->heterocycle Cyclization intermediate2->heterocycle Cyclization intermediate3->heterocycle Cyclization

Caption: Key synthetic routes from this compound.

Protocol I: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. By carefully selecting the catalyst and conditions, the C-Br bond can be selectively coupled, leaving the C-Cl bond intact for subsequent transformations.[1]

Causality & Experimental Rationale
  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand are also highly effective. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[2]

  • Base: A base, such as K₃PO₄ or Cs₂CO₃, is crucial for activating the boronic acid. It forms a boronate complex ("-ate" complex), which enhances the nucleophilicity of the organic group on boron, thereby facilitating the transmetalation step.[3]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the aryl halide and boronic acid.

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation (R-B(OH)₃⁻) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Reaction: Synthesis of 1-(Biphenyl-4-yl)-3-chloro-2,5-difluorobenzene

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-biphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas (repeat 3 times). Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product.

ParameterCondition/ValueRationale
Aryl Halide This compoundC-Br bond is more reactive than C-Cl.
Boronic Acid 4-Biphenylboronic acid (1.2 equiv)Slight excess ensures complete consumption of the aryl halide.
Catalyst Pd(PPh₃)₄ (3 mol%)Standard, effective catalyst for Suzuki couplings.
Base K₃PO₄ (3.0 equiv)Strong enough to form the boronate complex but avoids side reactions.
Solvent 1,4-Dioxane/H₂O (4:1)Biphasic system to dissolve all components.
Temperature 90 °CProvides sufficient thermal energy for the catalytic cycle.
Expected Yield 75-90%Based on similar reported selective couplings.[4]

Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical step in the synthesis of nitrogen-containing heterocycles like quinazolines and benzimidazoles.[5] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position.

Causality & Experimental Rationale
  • Catalyst System: This reaction requires a palladium source and a specialized, bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BrettPhos are crucial.[6] Their steric bulk promotes the formation of a monoligated Pd(0) complex, which is highly reactive in oxidative addition, and facilitates the final C-N bond-forming reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_amide Ar-Pd(II)L-NR₂ pd2_complex->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NR₂ pd2_amide->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Reaction: Synthesis of N-(3-Chloro-2,5-difluorophenyl)aniline

  • Inert Atmosphere Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Remove the tube from the glovebox. Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired aryl amine.

ParameterCondition/ValueRationale
Aryl Halide This compoundSelective reaction at the C-Br bond.
Amine Aniline (1.2 equiv)A representative primary amine coupling partner.
Catalyst/Ligand XPhos Pd G3 (2 mol%)A highly active, commercially available precatalyst.[7]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous TolueneAprotic solvent compatible with the strong base and catalyst.
Temperature 100 °CStandard temperature for efficient Buchwald-Hartwig reactions.
Expected Yield 80-95%Buchwald-Hartwig aminations are typically high-yielding.

Protocol III: Synthesis of a Benzothiazole Scaffold via SNAr and Cyclization

This strategy leverages the electron-deficient nature of the starting material to first introduce a sulfur nucleophile via Nucleophilic Aromatic Substitution (SNAr), followed by an intramolecular cyclization to form the benzothiazole ring system, a common motif in medicinal chemistry.

Causality & Experimental Rationale
  • SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine atoms are crucial for stabilizing this negative charge. In a subsequent step, the leaving group is eliminated, restoring aromaticity.

  • Regioselectivity: The fluorine atom para to the bromine is the most likely site for initial SNAr, as the negative charge in the Meisenheimer complex can be delocalized onto the bromine-bearing carbon.

  • Cyclization: The intermediate formed from the SNAr reaction is designed to undergo a subsequent intramolecular condensation or cyclization to form the final heterocyclic ring.

Caption: Workflow for benzothiazole synthesis via SNAr and cyclization.

Detailed Experimental Protocol

Reaction: Two-step synthesis of 4-Bromo-6-chloro-5-fluoro-2-methylbenzothiazole

Step 1: Nucleophilic Aromatic Substitution

  • Reagent Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), thioacetamide (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent: Add dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 6 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-water (50 mL). Collect the precipitated solid by vacuum filtration, wash with water, and dry. This crude intermediate can often be used directly in the next step.

Step 2: Oxidative Cyclization (Jacobson Synthesis)

  • Dissolution: Dissolve the crude intermediate from Step 1 in a suitable solvent like ethanol or aqueous methanol.

  • Oxidation: Add a solution of an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), portion-wise at room temperature.

  • Reaction: Stir the reaction for 4-8 hours. The formation of the benzothiazole can often be observed by a color change.

  • Work-up & Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography to yield the final benzothiazole product.

ParameterCondition/ValueRationale
Nucleophile ThioacetamideServes as a source for both the sulfur atom and the C2-methyl group.
Base (Step 1) K₂CO₃Sufficiently strong base to facilitate the SNAr reaction.
Solvent (Step 1) DMSOHigh-boiling, polar aprotic solvent ideal for SNAr reactions.
Oxidant (Step 2) K₃[Fe(CN)₆]A common and effective oxidant for this type of cyclization.
Overall Strategy SNAr followed by cyclizationA classic and reliable method for benzothiazole synthesis.
Expected Yield 50-70% (over two steps)Multi-step syntheses typically have moderate overall yields.

Conclusion

This compound is a highly valuable and strategically rich starting material for the synthesis of diverse heterocyclic compounds. By exploiting the differential reactivity of its halogen atoms and the activated nature of its aromatic ring, chemists can employ a range of modern synthetic methodologies—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution—in a selective and controlled manner. The protocols detailed in this guide provide a robust foundation for researchers to build upon, enabling the efficient construction of novel, fluorinated scaffolds for application in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling of 1-Bromo-3-chloro-2,5-difluorobenzene. Our goal is to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and achieve high selectivity.

Introduction: The Challenge of Selective Coupling

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds.[1][2] However, when working with polyhalogenated substrates like this compound, the primary challenge lies in achieving chemoselectivity. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) must be exploited to ensure the desired mono-arylation at the more reactive C-Br position.[1] This guide will walk you through the critical parameters and provide solutions to common problems encountered during this specific transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve conversion?

A1: Low conversion in a Suzuki coupling can stem from several factors, often related to catalyst activity or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Incomplete reduction or deactivation of the Pd(0) catalyst by oxygen are common reasons for low conversion.

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]

      • Use a Pre-catalyst: Consider using a modern palladium pre-catalyst, such as a palladacycle (e.g., G3 or G4 pre-catalysts), which can generate the active Pd(0) species more reliably under mild conditions.[5]

      • Check Reagent Quality: Phosphine ligands can oxidize over time. Ensure your ligand is fresh and stored under an inert atmosphere.[4]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium into the C-Br bond, can be slow if the conditions are not optimal.

    • Solution:

      • Ligand Choice: Employ bulky and electron-rich monodentate phosphine ligands. These ligands promote the formation of a monoligated palladium species, which is highly active in oxidative addition.[3][6] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands like XPhos or SPhos.[2]

      • Temperature: While starting at a moderate temperature (e.g., 80 °C) is advisable, a sluggish reaction may benefit from a modest increase in temperature. However, be cautious as higher temperatures can also promote side reactions.

  • Poor Base or Solvent Combination: The base is crucial for activating the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent.[3]

    • Solution:

      • Base Screening: If a common base like K₂CO₃ is not effective, consider screening other bases such as Cs₂CO₃ or K₃PO₄. Stronger bases can sometimes accelerate the reaction, but may also increase the risk of side reactions.[7]

      • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often effective as it helps to dissolve both the organic substrates and the inorganic base.[3]

Q2: I'm observing a mixture of products, including the desired mono-arylated product at the C-Br position, the di-arylated product, and the starting material. How can I improve selectivity for mono-arylation?

A2: Achieving high selectivity for mono-arylation at the C-Br position is the key challenge with this substrate. The formation of the di-arylated product indicates that the C-Cl bond is also undergoing oxidative addition.

  • Sub-optimal Catalyst/Ligand System: The choice of ligand is paramount for controlling selectivity.

    • Solution:

      • Bulky Monodentate Ligands: As mentioned previously, bulky monodentate phosphine ligands are often effective. The steric hindrance around the palladium center can favor the oxidative addition into the more accessible and reactive C-Br bond while disfavoring the reaction at the C-Cl bond. PCy₃ (tricyclohexylphosphine) has been shown to be effective in promoting selective C(sp²)-Br coupling.[8][9]

      • Avoid Bidentate Ligands in Initial Screens: While effective in many Suzuki couplings, some bidentate ligands might promote the second coupling reaction.[10]

  • Reaction Conditions Favoring Di-arylation: Higher temperatures and longer reaction times can lead to the less reactive C-Cl bond also participating in the reaction.

    • Solution:

      • Control Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 1.0-1.1 equivalents relative to the this compound). This will naturally limit the extent of the second coupling.

      • Lower Temperature and Monitor Reaction Time: Start with a lower reaction temperature (e.g., 60-80 °C) and carefully monitor the reaction progress by TLC or GC-MS. Stop the reaction once the starting material is consumed to prevent the subsequent coupling at the C-Cl bond.

  • Solvent Effects: The solvent can influence the selectivity of the coupling reaction.

    • Solution:

      • Solvent Screening: While polar aprotic solvents like DMF or dioxane are common, their polarity can sometimes influence the reactivity of the C-Cl bond.[11][12] Consider screening less polar solvents like toluene.

Q3: I'm seeing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of the starting material. What causes these and how can I prevent them?

A3: These side reactions compete with the desired cross-coupling and reduce the overall yield.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species.

    • Solution:

      • Strictly Anaerobic Conditions: As detailed in Q1, ensure your reaction is free of oxygen. This is the most critical factor in preventing homocoupling.[3]

      • Use of Pd(0) Source or Efficient Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) can minimize the amount of Pd(II) that could initiate homocoupling.

  • Dehalogenation (Proto-dehalogenation): This is the replacement of the bromine or chlorine atom with a hydrogen atom. It can be caused by various factors, including the presence of a hydride source.

    • Solution:

      • Choice of Base and Solvent: Some bases and solvents (e.g., alcohols) can act as hydride sources. Using carbonate or phosphate bases is generally preferred.

      • Purity of Reagents: Ensure your boronic acid is of high purity. Impurities can sometimes contribute to dehalogenation.

      • Optimize Catalyst System: A highly efficient catalyst system that promotes the desired cross-coupling at a faster rate than the competing dehalogenation is beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving selective Suzuki coupling at the C-Br bond over the C-Cl bond?

A1: The selectivity is primarily governed by the difference in bond dissociation energies and the kinetics of oxidative addition. The C-Br bond is weaker and more reactive towards oxidative addition with a Pd(0) catalyst than the C-Cl bond.[1][2] By carefully controlling the reaction conditions, particularly the catalyst system and temperature, you can favor the reaction at the more labile C-Br site while leaving the C-Cl bond intact.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A2: A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich monodentate phosphine ligand.

Catalyst ComponentRecommended Starting PointRationale
Palladium Source Pd(OAc)₂ (1-2 mol%)Readily available and effective Pd(II) precatalyst.
Ligand PCy₃ or P(t-Bu)₃ (2-4 mol%)Bulky, electron-rich ligands that promote oxidative addition and favor mono-arylation.[8][13]

Alternatively, using a commercially available pre-catalyst like an XPhos or SPhos G3 or G4 palladacycle (1-2 mol%) can provide a more reliable generation of the active catalyst.[5]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[3]

BaseStrengthCommon Use and Considerations
K₂CO₃ ModerateA good starting point, often used in aqueous/organic solvent mixtures.[7]
Cs₂CO₃ StrongOften more effective for challenging couplings due to its higher solubility in organic solvents.[8]
K₃PO₄ StrongA strong, non-nucleophilic base that can be very effective, particularly in anhydrous conditions.

For this compound, starting with K₂CO₃ or Cs₂CO₃ is recommended.

Q4: What is the best solvent system for this reaction?

A4: There is no single "best" solvent system, and screening may be necessary. However, a biphasic mixture of an aprotic organic solvent and water is a common and effective choice.

Solvent SystemRatio (v/v)Rationale
Toluene / Water 4:1 to 10:1Good for dissolving organic substrates, and the aqueous phase helps dissolve the inorganic base.[8]
1,4-Dioxane / Water 4:1 to 10:1A common and often effective system for a wide range of Suzuki couplings.[7]
THF / Water 4:1 to 10:1Another widely used system, though THF can sometimes be more prone to peroxide formation.

Starting with a Toluene/Water or Dioxane/Water system is a robust approach.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Quality Check_Inert->Check_Reagents Screen_Ligands Screen Bulky Monodentate Ligands Check_Reagents->Screen_Ligands Optimize_Base Optimize Base (K₂CO₃, Cs₂CO₃, K₃PO₄) Screen_Ligands->Optimize_Base Optimize_Solvent Optimize Solvent (Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature & Monitor Reaction Time Optimize_Solvent->Optimize_Temp Success Optimized Reaction Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting the Suzuki coupling.

Experimental Protocol: A Starting Point

This protocol provides a general starting point for the selective Suzuki-Miyaura coupling of this compound. Optimization will likely be required for your specific boronic acid partner.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PCy₃ (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Degassed Water (2 mL)

  • Magnetic stir bar

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the Pd(OAc)₂ and PCy₃.

  • Add the degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically when the starting aryl bromide is consumed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Preventing dehalogenation side reactions of 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-3-chloro-2,5-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block while mitigating common side reactions, particularly dehalogenation. The guidance provided herein is rooted in established mechanistic principles and field-proven strategies to ensure the success of your synthetic endeavors.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the benzene ring is replaced by a hydrogen atom. This leads to the formation of byproducts such as 1-chloro-2,5-difluorobenzene or 1-bromo-2,5-difluorobenzene, which reduces the yield of your desired product and complicates purification.

Q2: Which halogen is more susceptible to dehalogenation on this specific molecule?

A2: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1][2] This means the Carbon-Bromine bond is inherently more reactive and therefore more susceptible to both the desired coupling and the undesired dehalogenation side reaction compared to the Carbon-Chlorine bond.

Q3: What are the primary mechanisms leading to dehalogenation?

A3: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or trace amounts of water. The Pd-H species can then react with the aryl halide intermediate to produce the dehalogenated arene.

Q4: Can I selectively react at the C-Br bond without touching the C-Cl bond?

A4: Yes, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective cross-coupling at the C-Br position.[2] By carefully selecting the catalyst, ligands, and reaction conditions, you can achieve high chemoselectivity, leaving the C-Cl bond intact for subsequent transformations.

Troubleshooting Guide: Minimizing Dehalogenation

This guide is structured to help you diagnose and resolve issues of dehalogenation during your experiments with this compound.

Issue 1: Significant formation of 1-chloro-2,5-difluorobenzene (de-bromination byproduct)

This is the most common dehalogenation issue, arising from the higher reactivity of the C-Br bond.

Potential Cause Explanation Recommended Solution
Inappropriate Ligand Choice The ligand influences the rates of both oxidative addition and reductive elimination. A ligand that is too bulky or electron-rich might favor the formation of Pd-H species or slow down the desired coupling, allowing dehalogenation to compete.Switch to a less sterically demanding, yet still electron-rich phosphine ligand such as SPhos or XPhos. For some reactions, bidentate ligands like dppf can also be effective.[1]
Base is too Strong or a Hydride Source Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate Pd-H species, which are key culprits in dehalogenation.Use a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are less likely to act as hydride donors.
Protic Solvent Usage Alcohols (e.g., methanol, ethanol) can act as hydride sources, leading to the formation of Pd-H species and subsequent dehalogenation.Switch to aprotic solvents like 1,4-dioxane, toluene, or THF.[3]
High Reaction Temperature Dehalogenation can be kinetically favored at higher temperatures.Lower the reaction temperature. Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
Presence of Water While often necessary for Suzuki couplings, excessive water can be a proton source that contributes to dehalogenation pathways.If using an aqueous base, try varying the water ratio or using anhydrous conditions with a suitable base.
Issue 2: Formation of 1-bromo-2,5-difluorobenzene (de-chlorination byproduct)

While less common, de-chlorination can occur under more forcing conditions or with highly active catalyst systems designed for C-Cl activation.

Potential Cause Explanation Recommended Solution
Highly Active Catalyst System Catalyst systems designed for C-Cl activation (e.g., those with very bulky and electron-rich ligands) may be too reactive and lead to non-selective dehalogenation.If your goal is to react only at the C-Br bond, use a catalyst system known for its selectivity for aryl bromides. Avoid catalysts specifically designed for aryl chloride coupling.
Prolonged Reaction Times at High Temperatures Even with a selective catalyst, prolonged heating can eventually lead to the cleavage of the stronger C-Cl bond.Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

Experimental Protocols

The following protocols are designed to provide a robust starting point for minimizing dehalogenation in common cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is optimized for the selective coupling of an arylboronic acid at the C-Br position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Pd(OAc)₂/SPhos: This catalytic system is highly active for the coupling of aryl bromides while generally being less reactive towards aryl chlorides, providing a good window for selectivity.[1]

  • K₃PO₄: A moderately strong, non-nucleophilic base that is effective in Suzuki couplings and is less prone to causing dehalogenation compared to alkoxides.

  • Dioxane/Water: A common solvent system for Suzuki reactions that provides good solubility for both the organic and inorganic reagents. The limited amount of water helps to facilitate the catalytic cycle while minimizing hydrolysis and dehalogenation side reactions.

  • 80-90 °C: This temperature range is typically sufficient to promote the reaction of the aryl bromide without being so high as to cause significant dehalogenation or reaction at the C-Cl bond.

Protocol 2: Selective Heck Reaction at the C-Br Position

This protocol outlines the selective coupling of an alkene at the C-Br position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous DMF or NMP (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the triethylamine and the alkene via syringe.

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Problem: Dehalogenation Pathway

To better understand the challenge, it's helpful to visualize the competing reaction pathways.

G cluster_0 Desired Catalytic Cycle cluster_1 Competing Dehalogenation Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBr Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPdBr->Transmetal ArPdR Ar-Pd(II)-R(L)₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RedElim->Product PdH_source Hydride Source (Base, Solvent, H₂O) PdH_formation Pd-H Formation PdH_source->PdH_formation ArPdH Ar-Pd(II)-H(L)₂ PdH_formation->ArPdH Reaction with Ar-Pd(II)-Br RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Dehalogenated Byproduct (Ar-H) RedElim_H->Byproduct

Caption: Competing catalytic cycles in cross-coupling reactions.

Troubleshooting Workflow

When encountering dehalogenation, a systematic approach to optimization is key.

G start Dehalogenation Observed q_base Is the base an alkoxide (e.g., NaOtBu)? start->q_base a_base_yes Switch to weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃) q_base->a_base_yes Yes q_solvent Is the solvent protic (e.g., MeOH, EtOH)? q_base->q_solvent No a_base_yes->q_solvent a_solvent_yes Switch to aprotic solvent (Dioxane, Toluene, THF) q_solvent->a_solvent_yes Yes q_temp Is the temperature >100 °C? q_solvent->q_temp No a_solvent_yes->q_temp a_temp_yes Lower the temperature (try 60-80 °C) q_temp->a_temp_yes Yes q_ligand Review ligand choice q_temp->q_ligand No a_temp_yes->q_ligand a_ligand Screen alternative ligands (e.g., SPhos, XPhos, dppf) q_ligand->a_ligand end Problem Resolved a_ligand->end

Caption: Systematic workflow for troubleshooting dehalogenation.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance and troubleshooting advice for the efficient cross-coupling of 1-bromo-3-chloro-2,5-difluorobenzene. The unique electronic and steric properties of this polyhalogenated aromatic compound present distinct challenges and opportunities in synthetic chemistry, primarily centered on achieving chemoselectivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

The fundamental principle governing selectivity in the cross-coupling of polyhalogenated arenes is the difference in bond dissociation energies of the carbon-halogen bonds. For palladium-catalyzed reactions, the oxidative addition step is typically the rate-determining and selectivity-determining step. The general reactivity trend for aryl halides is C–I > C–Br > C–OTf >> C–Cl.[1] This inherent difference in reactivity forms the basis for achieving selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond intact for subsequent transformations.

This guide will provide you with a logical framework for catalyst selection, detailed experimental protocols for common cross-coupling reactions, and a comprehensive troubleshooting section to address issues you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

The principal challenge is achieving chemoselective functionalization of the more reactive C-Br bond without affecting the less reactive C-Cl bond. While the inherent reactivity difference between C-Br and C-Cl bonds is significant, harsh reaction conditions or a highly active catalyst system can lead to a mixture of mono- and di-substituted products, or undesired side reactions.

Q2: Which type of cross-coupling reaction is most suitable for selective C-Br functionalization of this substrate?

Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions are all viable for selective C-Br functionalization. The choice of reaction will depend on the desired product. In all cases, careful selection of the catalyst, ligand, base, and reaction temperature is crucial to maintain selectivity.

Q3: How do the fluorine substituents on the aromatic ring affect the cross-coupling reaction?

The two fluorine atoms have a strong electron-withdrawing effect, which can increase the electrophilicity of the C-Br and C-Cl bonds. This can make the oxidative addition step more facile. However, the fluorine atoms also contribute to the steric environment around the halogen atoms, which can influence the approach of the catalyst.

Q4: Can I functionalize both the C-Br and C-Cl positions?

Yes, sequential cross-coupling is a powerful strategy with this substrate. A typical approach would be to first perform a selective coupling at the C-Br position under milder conditions, followed by a second coupling at the C-Cl position using a more active catalyst system or harsher conditions.

Catalyst and Ligand Selection Philosophy

The success of a selective cross-coupling reaction hinges on the choice of the palladium catalyst and, more importantly, the phosphine ligand. The ligand's role is to stabilize the palladium center, influence its reactivity, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For the selective coupling of the C-Br bond in this compound, the ideal catalyst system should be active enough to cleave the C-Br bond efficiently but not so reactive that it also activates the C-Cl bond.

Key Ligand Classes for Selective C-Br Coupling:
  • Bulky, Electron-Rich Monophosphine Ligands: These are often the ligands of choice for challenging cross-coupling reactions. The steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which can facilitate oxidative addition. The electron-rich nature of the ligand increases the electron density on the palladium center, which also promotes oxidative addition. Examples include Buchwald ligands like XPhos, SPhos, and RuPhos.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable complexes with palladium. They can be highly effective for cross-coupling reactions, including those involving less reactive aryl chlorides. For selective C-Br coupling, less sterically hindered NHCs might be preferred to avoid over-reactivity.

  • Bidentate Phosphine Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective, particularly in Suzuki-Miyaura couplings. They form stable, well-defined complexes with palladium and can offer a good balance of reactivity and selectivity.

The following diagram illustrates a general decision-making workflow for catalyst selection for the target substrate.

CatalystSelection Start Start: Selective Cross-Coupling of This compound CouplingType Choose Coupling Reaction Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C bond) CouplingType->Suzuki C-C Buchwald Buchwald-Hartwig (C-N bond) CouplingType->Buchwald C-N Sonogashira Sonogashira (C-C alkyne) CouplingType->Sonogashira C-C (alkyne) LigandChoice_Suzuki Ligand Selection: - Pd(dppf)Cl2 - XPhos/SPhos with Pd2(dba)3 Suzuki->LigandChoice_Suzuki LigandChoice_Buchwald Ligand Selection: - Bulky Biarylphosphines (e.g., XPhos, RuPhos) - Josiphos ligands Buchwald->LigandChoice_Buchwald LigandChoice_Sonogashira Ligand Selection: - PPh3 - Xantphos Sonogashira->LigandChoice_Sonogashira Conditions General Conditions: - Mild Base (e.g., K2CO3, K3PO4) - Moderate Temperature (60-80 °C) - Anhydrous, degassed solvent LigandChoice_Suzuki->Conditions LigandChoice_Buchwald->Conditions LigandChoice_Sonogashira->Conditions Troubleshooting Troubleshoot based on outcome Conditions->Troubleshooting LowYield Low Yield/No Reaction Troubleshooting->LowYield Problem PoorSelectivity Poor Selectivity (C-Cl coupling observed) Troubleshooting->PoorSelectivity Problem Optimize_Yield Increase temperature slightly Screen more electron-rich ligands Check reagent quality LowYield->Optimize_Yield Optimize_Selectivity Decrease temperature Use a less bulky/electron-rich ligand Use a milder base PoorSelectivity->Optimize_Selectivity TroubleshootingFlow Start Reaction Outcome Analysis (TLC, LC-MS, GC-MS) Problem Identify Primary Issue Start->Problem NoReaction Problem: No or Low Conversion of Starting Material Problem->NoReaction Low Conversion SelectivityIssue Problem: Poor Selectivity (Di-substitution) Problem->SelectivityIssue Di-substitution SideProducts Problem: Significant Side Products (e.g., Hydrodehalogenation) Problem->SideProducts Other Products CheckCatalyst Cause: Inactive Catalyst System? NoReaction->CheckCatalyst CheckReagents Cause: Reagent Quality/Stoichiometry? NoReaction->CheckReagents CheckConditions Cause: Sub-optimal Conditions? NoReaction->CheckConditions CheckTemp Cause: Temperature Too High? SelectivityIssue->CheckTemp CheckLigand Cause: Ligand Too Active? SelectivityIssue->CheckLigand CheckBase Cause: Base Too Strong? SelectivityIssue->CheckBase CheckInert Cause: O2/H2O Contamination? SideProducts->CheckInert CheckBaseWater Cause: Protodeboronation (Suzuki)? SideProducts->CheckBaseWater Suzuki SolveCatalyst Solution: - Use fresh Pd source and ligand. - Ensure ligand is not oxidized. - Screen more active (bulkier, more electron-rich) ligands. CheckCatalyst->SolveCatalyst SolveReagents Solution: - Use fresh, high-purity boronic acid/amine. - Check base quality and ensure it is anhydrous if required. - Verify stoichiometry. CheckReagents->SolveReagents SolveConditions Solution: - Increase temperature incrementally (e.g., 80°C -> 100°C). - Ensure proper degassing of solvent to remove O2. - Screen different solvents. CheckConditions->SolveConditions SolveTemp Solution: - Decrease reaction temperature (e.g., 80°C -> 60°C). - Reduce reaction time. CheckTemp->SolveTemp SolveLigand Solution: - Switch to a less electron-rich or less bulky ligand. - Consider a bidentate ligand like dppf. CheckLigand->SolveLigand SolveBase Solution: - Use a milder base (e.g., K3PO4 -> K2CO3 or CsF). CheckBase->SolveBase SolveInert Solution: - Ensure rigorous inert atmosphere technique (evacuate/backfill cycles). - Use freshly distilled, degassed solvents. CheckInert->SolveInert SolveBaseWater Solution: - Use anhydrous base and solvent. - Use a milder base to minimize this side reaction. CheckBaseWater->SolveBaseWater

References

Technical Support Center: Synthesis and Scale-Up of 1-Bromo-3-chloro-2,5-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis, functionalization, and scale-up of 1-Bromo-3-chloro-2,5-difluorobenzene and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are working with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and practical, field-proven insights.

Section 1: Core Synthesis Strategies & FAQs

This section addresses the foundational questions regarding the preparation of the core this compound scaffold.

Q1: What are the most viable laboratory-scale synthetic routes to this compound?

The selection of a synthetic route is a critical decision dictated by starting material availability, required purity, and scale. For the title compound, two primary strategies are generally considered: electrophilic bromination of 1-chloro-2,5-difluorobenzene and directed ortho-metalation followed by bromination.

  • Electrophilic Aromatic Bromination: This is often the most direct approach. Starting from commercially available 1-chloro-2,5-difluorobenzene, an electrophilic brominating agent is used. The key challenge here is regioselectivity. The fluorine atoms are activating, ortho-para directing groups, while the chlorine is a deactivating, ortho-para director. The combined directing effects and sterics will guide the incoming bromine electrophile.

  • Directed ortho-Metalation (DoM) followed by Bromination: This powerful technique leverages the ability of the fluorine substituents to direct deprotonation to an adjacent position using a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophilic bromine source (e.g., Br₂, NBS). This method offers excellent regiocontrol, as lithiation will occur preferentially ortho to a fluorine atom.[1]

A less common, multi-step alternative could involve a Sandmeyer reaction from a suitably substituted aniline, but this is generally less efficient for this specific isomer compared to the routes mentioned above.[2][3]

Synthetic_Routes Start 1-Chloro-2,5-difluorobenzene Bromination Electrophilic Bromination Start->Bromination NBS or Br₂, FeBr₃ or H₂SO₄ Metalation Directed ortho-Metalation (DoM) Start->Metalation n-BuLi or LDA, THF, -78 °C Product This compound Bromination->Product ArylLithium Aryllithium Intermediate Metalation->ArylLithium Quench Quench with Electrophilic Bromine ArylLithium->Quench Br₂ or C₂Br₂Cl₄ Quench->Product

Caption: Primary synthetic routes to this compound.

Q2: I need to produce a multi-kilogram batch. Which synthesis route is preferable for scale-up?

For scale-up, every aspect of a reaction—cost, safety, throughput, and robustness—is magnified. While both routes are viable, they present different challenges at scale.

  • Electrophilic Bromination is often more attractive for scale-up due to its less hazardous reagent profile (avoiding pyrophoric organolithiums) and non-cryogenic temperature requirements. However, controlling regioselectivity can be challenging, potentially leading to difficult and costly purification of isomeric impurities.

  • Directed ortho-Metalation provides superior regiocontrol, often yielding a cleaner product and simplifying purification. The primary drawbacks for scale-up are the stringent safety requirements for handling large quantities of organolithium reagents (pyrophoric, moisture-sensitive) and the need for cryogenic temperatures (-78 °C), which demands specialized and energy-intensive reactor setups.

Recommendation: For initial scale-up (<5 kg), the ortho-metalation route may be preferable if high purity is critical and the necessary engineering controls are in place. For larger, commercial-scale production, significant process optimization of the electrophilic bromination route to maximize regioselectivity and streamline purification would likely be the more cost-effective and safer long-term strategy.

FeatureElectrophilic BrominationDirected ortho-Metalation (DoM)
Reagent Cost Moderate (Depends on brominating agent)Moderate to High (Cost of strong base)
Safety Corrosive/toxic bromine, exothermicHigh Risk: Pyrophoric organolithiums
Temperature 0 °C to RTCryogenic (-78 °C)
Regiocontrol Moderate to GoodExcellent
Purification Potentially challenging (isomers)Generally straightforward
Scalability Good, with engineering controlsChallenging, requires specialized equipment

Section 2: Troubleshooting Guide for Synthesis & Derivatization

Even with a well-defined protocol, unexpected issues can arise. This section provides a systematic approach to troubleshooting common problems.

Issue 1: My electrophilic bromination reaction has low yield and significant starting material remains.

Low conversion is a frequent issue. Let's break down the potential causes and solutions.

Potential Cause Underlying Chemistry Troubleshooting Action & Rationale
Insufficient Catalyst Activity The Lewis acid catalyst (e.g., FeBr₃) or protic acid (e.g., H₂SO₄) polarizes the Br-Br bond, generating a potent electrophile ("Br+"). If the catalyst is old, hydrated, or insufficient, this activation is inefficient.Add fresh, anhydrous catalyst. Ensure the reaction is protected from atmospheric moisture. Consider a more potent catalyst system if necessary.
Deactivated Brominating Agent N-Bromosuccinimide (NBS) can decompose over time. Liquid bromine can contain inhibitors or be of low purity.Use freshly recrystallized NBS or a newly opened bottle of high-purity bromine. Titrate the bromine solution if its concentration is uncertain.
Reaction Temperature Too Low The aromatic ring is deactivated by three halogen atoms. While F is weakly activating, the overall effect is sluggish reactivity. Insufficient thermal energy may prevent the reaction from reaching the activation energy threshold.Gradually increase the reaction temperature, monitoring by TLC or HPLC for the consumption of starting material. Be cautious, as higher temperatures can also lead to side products.
Issue 2: I'm observing multiple product spots on my TLC/LCMS, suggesting isomeric impurities.

Regioselectivity is paramount. The formation of isomers indicates that bromination is occurring at multiple positions on the ring.

  • Root Cause Analysis : The directing effects of the substituents are in competition. The two fluorine atoms strongly direct ortho and para. The chlorine atom also directs ortho and para. The final regiochemical outcome is a delicate balance of these electronic effects and steric hindrance. Unwanted isomers arise when reaction conditions (temperature, solvent, catalyst) are not optimized to favor substitution at a single, desired position.

  • Corrective Actions :

    • Lower the Temperature : This often increases selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically preferred isomer.

    • Change the Solvent : Altering solvent polarity can influence the stability of the reaction intermediates (the sigma complex), thereby affecting the product ratio.

    • Screen Catalysts : A bulkier Lewis acid catalyst might sterically hinder approach to certain positions, improving selectivity for the desired site.

    • Switch to DoM : If electrophilic bromination cannot be optimized, the most reliable solution is to switch to the directed ortho-metalation route, which offers near-perfect regiocontrol.[1][4]

Issue 3: I'm having trouble with downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This compound is designed for selective functionalization. The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in Pd-catalyzed cross-coupling reactions due to the lower bond dissociation energy of C-Br.[5] This allows for selective reaction at the bromine position.

Troubleshooting_Coupling Start Cross-Coupling Fails (Low or No Conversion) Check_Reagents Verify Reagent Quality - Boronic Acid/Ester Stable? - Base Anhydrous? - Amine Pure? Start->Check_Reagents First Step Check_Catalyst Catalyst System Issue? Start->Check_Catalyst Check_Conditions Sub-Optimal Conditions? Start->Check_Conditions Ligand_Screen Screen Ligands (e.g., SPhos, XPhos, RuPhos) Check_Catalyst->Ligand_Screen Aryl halide is electron-poor Base_Screen Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Check_Conditions->Base_Screen Base strength is critical Solvent_Screen Screen Solvents (e.g., Toluene, Dioxane, THF) Check_Conditions->Solvent_Screen Solubility & polarity matter Temp_Increase Increase Temperature Check_Conditions->Temp_Increase Kinetics may be slow Success Reaction Successful Ligand_Screen->Success Base_Screen->Success Solvent_Screen->Success Temp_Increase->Success

Caption: Decision tree for troubleshooting failed cross-coupling reactions.

  • Problem: No reaction or very slow conversion.

    • Cause: The electron-withdrawing nature of the three halogen substituents makes the C-Br bond less electron-rich, which can slow down the initial oxidative addition step with the Pd(0) catalyst.

    • Solution:

      • Ligand Choice: Use strongly electron-donating, sterically bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos for Buchwald-Hartwig; SPhos, t-Bu₃P for Suzuki). These ligands stabilize the electron-rich Pd(0) center and promote oxidative addition.[6][7][8]

      • Base Selection: For Suzuki couplings, the choice of base is critical for activating the boronic acid.[7] For sluggish reactions, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[9]

      • Temperature: Increase the reaction temperature in increments of 10-20 °C to improve reaction kinetics.

  • Problem: I am seeing reaction at the Chlorine position (loss of chemoselectivity).

    • Cause: This is rare but can occur under very harsh conditions or with specialized catalyst systems designed for C-Cl activation.

    • Solution: Reduce the reaction temperature. Screen for a catalyst/ligand system known for high Br/Cl selectivity. Ensure you are not using a catalyst specifically designed for activating aryl chlorides.

Section 3: Scale-Up and Safety

Q3: What are the most critical safety hazards to manage during scale-up?

Safety is the highest priority. When moving from the bench to a pilot plant, risks associated with reagent handling, thermal output, and waste streams must be rigorously evaluated.

Hazard ClassSpecific Risk(s)Mitigation Strategy
Reactivity Hazards Organolithium Reagents (DoM): Pyrophoric, react violently with water/alcohols.[10] Exothermic Reactions: Quenching, Grignard formation, and some coupling reactions can generate significant heat.Use in a controlled, inert atmosphere (N₂ or Ar). Employ engineered controls like specialized pumps for transfer. Use proper PPE, including fire-resistant lab coats.[11][12] Design for efficient heat removal with jacketed reactors and controlled addition rates. Perform reaction calorimetry (RC1) studies to understand the thermal profile.
Chemical Exposure Halogenated Aromatics: Can cause skin and eye irritation.[13][14] May cause organ damage through prolonged exposure.[10] Solvents (e.g., Toluene, THF): Flammable, potential health effects.[12]Handle all chemicals in well-ventilated areas or fume hoods. Wear appropriate PPE: chemical safety goggles, impervious gloves, and protective clothing.[11][13] Ensure eyewash stations and safety showers are readily accessible.[14]
Operational Hazards Static Discharge: Transferring flammable organic solvents can generate static electricity, creating an ignition risk.Ground and bond all metal containers and reactors during solvent transfer. Use non-sparking tools.[10][12]

Section 4: Experimental Protocol Example

This section provides a representative, detailed protocol for a common downstream derivatization.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes the selective coupling at the C-Br position with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours. Check for the disappearance of the starting aryl bromide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

References

Managing reaction exotherms in halogenated benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Halogenated Benzene Synthesis

Welcome to the technical support center for halogenated benzene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the management of reaction exotherms during electrophilic aromatic halogenation.

Frequently Asked Questions (FAQs)

Q1: Why is the electrophilic halogenation of benzene an exothermic reaction?

A1: The halogenation of benzene is an electrophilic aromatic substitution (EAS) reaction. While the initial step, which involves the disruption of benzene's stable aromatic system to form a carbocation intermediate (the sigma complex or arenium ion), is energetically unfavorable, the overall reaction is exothermic.[1][2] The exotherm is driven by the subsequent steps: the rearomatization of the ring and the formation of a strong carbon-halogen bond and a hydrogen halide (e.g., H-Br). The purpose of the Lewis acid catalyst (like FeBr₃ or AlCl₃) is to generate a highly reactive electrophile (e.g., Br⁺), which significantly lowers the activation energy of the initial step, allowing the reaction to proceed at a manageable rate.[3][4][5] The net energy released from bond formation exceeds the energy required for bond breaking and the temporary loss of aromaticity, resulting in a net release of heat.

Q2: What are the immediate signs of a potential runaway reaction, and what is the emergency response?

A2: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key signs include:

  • A sudden and accelerating rise in the internal reaction temperature that the cooling system cannot counteract.

  • Vigorous, unexpected boiling or refluxing of the solvent.

  • Noticeable increase in gas evolution (e.g., HBr or HCl fumes).

  • Changes in the reaction mixture's color or viscosity that occur much faster than expected.

Immediate Emergency Response:

  • Stop Reagent Addition: Immediately cease the addition of the halogen or any other reactant.[6]

  • Enhance Cooling: Ensure the cooling bath (e.g., ice-water or ice-salt) has maximum contact with the flask and add more cooling agent if possible.[6]

  • Alert Personnel: Inform colleagues and your lab supervisor immediately. Do not work alone.[7]

  • Prepare for Quenching (If Safe): If the reaction is still escalating but has not reached a critical point, have a pre-chilled, appropriate quenching agent ready. However, adding a quencher to a superheated reaction can sometimes worsen the situation.

  • Evacuate: If the reaction cannot be brought under control, evacuate the immediate area, close the fume hood sash, and follow your institution's emergency procedures.[8]

Q3: How can I proactively control the reaction rate and prevent a dangerous exotherm?

A3: Proactive control is paramount for safety and success.

  • Controlled Reagent Addition: The halogen (e.g., bromine or chlorine) should be added slowly and dropwise using an addition funnel. This ensures that the heat generated can be dissipated by the cooling system as it is produced.[6]

  • Efficient Cooling: Use a cooling bath of sufficient size and low temperature (e.g., an ice-water bath) to maintain the desired internal reaction temperature. Ensure the flask is adequately immersed for efficient heat transfer.[6]

  • Vigorous Stirring: Maintain constant and efficient stirring to ensure even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots.[6]

  • Monitor Internal Temperature: Always use a thermometer placed directly in the reaction mixture to monitor the internal temperature, not the bath temperature.

  • Correct Stoichiometry: Using a large excess of benzene can sometimes help to moderate the reaction by acting as a heat sink, though this complicates purification.[9]

Q4: My reaction has a long induction period and then suddenly becomes very rapid. How can I manage this?

A4: An induction period followed by a rapid exotherm is a common and dangerous scenario. It often indicates that the initiating species is slow to form, but once a critical concentration is reached, the reaction proceeds autocatalytically or simply very quickly.

  • Catalyst Activation: Ensure your Lewis acid catalyst is fresh and anhydrous. Moisture can deactivate the catalyst, leading to a delayed start.[10]

  • Gentle Initiation: In some cases, gentle warming of a very small spot on the flask with a heat gun can initiate the reaction in a controlled manner. This must be done with extreme caution and continuous temperature monitoring.[6]

  • Slow Initial Addition: Add a very small portion of the halogen first and wait for a slight, controlled temperature increase, indicating the reaction has initiated, before proceeding with the slow, dropwise addition.

Q5: How does the choice of halogen (Cl₂, Br₂, I₂) affect the exotherm?

A5: The reactivity of halogens with benzene varies significantly, directly impacting the potential exotherm.

  • Fluorination: Fluorine is extremely reactive and reacts explosively with benzene. Direct fluorination is not practical and is typically achieved through indirect methods.[3][4]

  • Chlorination: Chlorination is highly exothermic and requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and careful temperature control.[5]

  • Bromination: Bromination is also exothermic and requires a Lewis acid catalyst (e.g., FeBr₃), but it is generally less vigorous than chlorination.[11]

  • Iodination: Iodine is the least reactive of the common halogens. The reaction is very slow and often requires an oxidizing agent (e.g., HNO₃ or H₂O₂) to generate the more potent electrophile, I⁺, as a Lewis acid catalyst is insufficient.[1][4] The exotherm is typically negligible.

HalogenRelative ReactivityCatalyst RequirementExotherm Potential
F₂ Extremely HighSpecial conditionsExtremely Dangerous
Cl₂ HighLewis Acid (AlCl₃, FeCl₃)High
Br₂ ModerateLewis Acid (FeBr₃)Moderate
I₂ LowOxidizing Agent (HNO₃)Low / Negligible
Q6: What is the safest way to quench a halogenation reaction?

A6: Proper quenching is critical to neutralize the reactive halogen, the Lewis acid catalyst, and the hydrogen halide byproduct.

  • Cool the Mixture: Before quenching, ensure the reaction mixture is cooled in an ice bath.

  • Slow Addition: Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Never add the reaction mixture to the quencher, as this can cause a sudden, localized exotherm.

  • Choice of Quencher: A common and effective method is to slowly pour the cooled reaction mixture over crushed ice. The water will hydrolyze the Lewis acid and react with any remaining halogen. A dilute solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can also be used to quench excess bromine or chlorine.

  • Venting: Be aware that quenching will generate HCl or HBr gas, so the procedure must be performed in a well-ventilated fume hood.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solutions & Preventative Measures
Rapid, Uncontrolled Temperature Rise - Reagent addition is too fast.- Inadequate cooling or stirring.- Reaction scale-up without proper thermal safety assessment.Immediate Action: Stop reagent addition, enhance cooling.[6]Prevention: Use a dropping funnel for slow addition, ensure vigorous stirring, and use a properly sized cooling bath. For scale-up, perform a reaction calorimetry study.
Reaction Fails to Initiate - Inactive catalyst (e.g., hydrolyzed AlCl₃).- Impurities in reagents or solvent (e.g., water).- Reaction temperature is too low.Solution: Use fresh, anhydrous catalyst and solvents.[10] Consider adding a small crystal of iodine to activate the catalyst. Gently warm a small spot on the flask with caution.[6]
Low Yield of Monohalogenated Product - Polyhalogenation: The initial product is an ortho, para-director, making it more reactive than benzene, leading to di- and tri-substituted products.[4] This is exacerbated by high temperatures or localized high concentrations of halogen.- Incomplete Reaction: Insufficient reaction time or inactive catalyst.Solution: Use a stoichiometric amount (or slight deficit) of the halogen. Maintain low reaction temperatures and ensure slow, controlled addition to prevent high local concentrations. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Formation of Unexpected Byproducts - Rearrangement (Friedel-Crafts): While not an issue in halogenation, in related Friedel-Crafts alkylations, carbocation rearrangements are common.[13][14]- Side Reactions: High temperatures can promote undesired side reactions or decomposition.Solution: Maintain strict temperature control. Ensure the purity of all starting materials. Analyze byproducts to understand the competing reaction pathways.

Visualizations & Workflows

Mechanism: Electrophilic Bromination of Benzene

The reaction proceeds via a two-step mechanism: attack of the electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.[2][15]

G cluster_0 Step 1: Electrophile Formation & Attack cluster_1 Step 2: Rearomatization Br2 Br-Br Activated δ+Br-Brδ-•••FeBr₃ (Activated Electrophile) Br2->Activated Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Activated Sigma Sigma Complex (Arenium Ion) (Non-Aromatic) Activated->Sigma Benzene Benzene Ring (Nucleophile) Benzene->Sigma Nucleophilic Attack Base FeBr₄⁻ (Base) Sigma->Base Product Bromobenzene (Aromatic Product) Sigma->Product Deprotonation H Proton (H⁺) Base->H Abstracts H⁺ H->Product Catalyst FeBr₃ + HBr

Caption: Mechanism of electrophilic bromination of benzene.

Workflow: Managing Reaction Exotherms

A systematic workflow is crucial for safely managing potentially exothermic reactions.

G cluster_yes cluster_no start Start: Assemble Dry Glassware under Inert Atmosphere setup Add Benzene & Lewis Acid. Establish Cooling (e.g., 0-5 °C) start->setup add_reagent Begin Slow, Dropwise Addition of Halogen (e.g., Br₂) setup->add_reagent monitor Continuously Monitor Internal Temperature add_reagent->monitor temp_ok Temperature Stable within Target Range? monitor->temp_ok Check continue_add Continue Dropwise Addition temp_ok->continue_add Yes stop_add STOP Addition Immediately! temp_ok->stop_add No continue_add->monitor addition_complete Addition Complete continue_add:e->addition_complete:w All Reagent Added react Stir at Reaction Temp (e.g., 1-2 hours) addition_complete->react enhance_cool Enhance Cooling stop_add->enhance_cool stabilized Temperature Stabilized? enhance_cool->stabilized stabilized->continue_add Yes stabilized->stop_add No (Initiate Emergency Protocol) quench Cool and Quench Reaction (e.g., pour onto ice) react->quench workup Proceed to Workup & Purification quench->workup

Caption: Workflow for proactive exotherm management.

Experimental Protocol: Controlled Bromination of Benzene

This protocol details the synthesis of bromobenzene with specific steps for managing the reaction exotherm. Warning: Benzene is a known carcinogen and is highly flammable.[8][16] All operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8][16]

Materials:

  • Benzene (anhydrous)

  • Bromine

  • Iron filings or anhydrous Iron(III) bromide (FeBr₃)

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 3-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube

  • Internal thermometer

  • Ice-water bath

Procedure:

  • Setup: Assemble a flame-dried 3-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser topped with a drying tube. Ensure the entire setup is under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: In the fume hood, charge the flask with benzene (1.0 eq) and iron filings (approx. 0.05 eq). Begin vigorous stirring.

  • Cooling: Place the flask in an ice-water bath and allow the contents to cool to 0-5 °C.

  • Reagent Addition: Fill the dropping funnel with bromine (1.0 eq).

  • Initiation & Control: Begin adding the bromine dropwise to the stirred benzene solution. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C. A reddish-brown color should appear, and you may observe the evolution of HBr gas (which will be scrubbed by the drying tube/gas trap).

  • Reaction: After the addition is complete (typically over 30-60 minutes), allow the reaction mixture to stir in the ice bath for an additional hour. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly and carefully add 10% aqueous NaHSO₃ solution dropwise to the cold reaction mixture to quench any unreacted bromine. Continue adding until the red-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude bromobenzene.

  • Purification: Purify the crude product by distillation if necessary.

References

Technical Support Center: Troubleshooting Byproducts in Reactions of 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2,5-difluorobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common byproducts in your reactions. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Issues

Question 1: My reaction with this compound is complete, but my crude NMR shows more aromatic signals than expected. What are the likely impurities?

Answer: The presence of unexpected aromatic signals often points to the formation of several common byproducts. The specific impurities will depend on your reaction type, but general possibilities include:

  • Starting Material: Unreacted this compound.

  • Homocoupling Products: Depending on the reaction (e.g., Suzuki, Grignard), you may form symmetrical biaryls from the starting material.

  • Reduced Products: Hydrodehalogenation, where the bromine or chlorine is replaced by a hydrogen atom, can occur, leading to 1-chloro-2,5-difluorobenzene or 1-bromo-2,5-difluorobenzene.

  • Isomeric Products: In reactions involving metal-halogen exchange or directed ortho-metalation, you may form regioisomers if the selectivity is not perfect.

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective way to identify these impurities.[1][2]

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

Question 2: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant amounts of a homocoupled byproduct of my boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and high temperatures.[3][4] Here are some strategies to minimize this byproduct:

  • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.[4] For instance, using potassium phosphate (K₃PO₄) as the base can sometimes be milder and more effective than sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃). A biphasic solvent system (e.g., toluene/water) can also be beneficial.[4]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. While this won't prevent homocoupling, it can help drive the desired cross-coupling reaction to completion.

Experimental Protocol: Minimizing Boronic Acid Homocoupling in Suzuki Coupling

  • To a dried Schlenk flask, add your palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add this compound (1.0 eq) and the arylboronic acid (1.1 eq).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent(s) via cannula.

  • Stir the reaction mixture at the optimized temperature (start with lower temperatures, e.g., 60-80 °C) and monitor by TLC or GC-MS.

Buchwald-Hartwig Amination

Question 3: In my Buchwald-Hartwig amination of this compound, I am seeing a significant amount of hydrodehalogenation (loss of bromine). What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene.[5][6] This is often caused by β-hydride elimination from the palladium amide intermediate, followed by reductive elimination. To minimize this:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or SPhos can promote the desired reductive elimination to form the C-N bond over the hydrodehalogenation pathway.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The purity of the base is also important, as impurities can affect the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Ensure your solvent is rigorously dried, as water can contribute to hydrodehalogenation.

Workflow for Optimizing Buchwald-Hartwig Amination

Buchwald_Hartwig_Optimization cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Hydrodehalogenation byproduct observed Ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Problem->Ligand Optimize Ligand Base Use a strong, non-nucleophilic base (e.g., NaOtBu) Problem->Base Optimize Base Solvent Ensure anhydrous solvent (e.g., Toluene, Dioxane) Problem->Solvent Optimize Solvent Outcome Increased yield of aminated product Ligand->Outcome Base->Outcome Solvent->Outcome

Caption: Optimization workflow for minimizing hydrodehalogenation in Buchwald-Hartwig amination.

Grignard Reagent Formation

Question 4: I am trying to form the Grignard reagent from this compound, but I am getting a low yield and a significant amount of a high-molecular-weight byproduct. What is happening?

Answer: The high-molecular-weight byproduct is likely the result of a Wurtz-type homocoupling reaction, where two molecules of the starting material couple to form a symmetrical biphenyl.[7] This is a common issue in Grignard reagent formation. The reactivity order for Grignard formation is generally Aryl-Br > Aryl-Cl, so you should be able to selectively form the Grignard at the bromine position.[8]

To improve the yield of the Grignard reagent and minimize homocoupling:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated. Crushing them gently under an inert atmosphere can expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Slow Addition: Add the solution of this compound in anhydrous ether or THF to the magnesium turnings very slowly, maintaining a gentle reflux. This keeps the concentration of the aryl halide low, disfavoring the bimolecular homocoupling reaction.

  • Anhydrous Conditions: Meticulously ensure all glassware is oven-dried and the solvent is anhydrous. Any trace of water will quench the Grignard reagent as it forms.

Byproduct Characterization

Question 5: I have isolated an unknown byproduct. How can I definitively determine its structure, especially if it's a regioisomer of my expected product?

Answer: Distinguishing between regioisomers requires a combination of analytical techniques, with NMR spectroscopy being particularly powerful.[9][10][11]

Analytical Workflow for Isomer Identification

Isomer_Identification_Workflow Start Unknown Byproduct Isolated GCMS GC-MS Analysis Start->GCMS Determine Mass & Purity NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) GCMS->NMR_1D Suggests Isomeric Nature NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Ambiguous Connectivity Structure Structure Elucidation NMR_1D->Structure Sufficient for simple cases NMR_2D->Structure Confirm Connectivity

Caption: A systematic workflow for the identification of isomeric byproducts.

  • GC-MS: This will give you the molecular weight of the byproduct.[1][12] If it has the same mass as your expected product, it is likely an isomer. The fragmentation pattern can also provide structural clues.

  • ¹H NMR: The number of signals, their chemical shifts, and their coupling constants are highly informative. For disubstituted benzenes, para isomers often show a simpler, more symmetrical pattern (e.g., two doublets), while ortho and meta isomers show more complex patterns.[9][13]

  • ¹³C NMR: The number of unique carbon signals directly reflects the symmetry of the molecule. For example, a para-disubstituted benzene ring with two different substituents will have four signals in the aromatic region, whereas ortho and meta isomers will have six.[9][11]

  • ¹⁹F NMR: Since the parent molecule contains fluorine, ¹⁹F NMR is an invaluable tool. The chemical shifts and couplings (both ¹H-¹⁹F and ¹⁹F-¹⁹F) can provide definitive information about the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): When 1D NMR spectra are insufficient, 2D techniques are essential.

    • COSY identifies proton-proton couplings, helping to trace the connectivity of the protons on the aromatic ring.[9]

    • HSQC correlates protons to their directly attached carbons.

    • HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between substituents and the aromatic ring.[14]

Table 1: Typical ¹H NMR Aromatic Region Patterns for Disubstituted Benzenes (Generic)

Substitution PatternNumber of Aromatic SignalsTypical Appearance
Ortho4Four complex multiplets.
Meta4Often includes one proton appearing as a broad singlet or triplet.
Para2Two doublets (an AA'BB' system).

Note: The actual appearance can be more complex depending on the specific electronic nature of the substituents.[9][13]

By systematically applying these techniques, you can confidently elucidate the structure of unknown byproducts, leading to a better understanding of your reaction and enabling you to optimize conditions to minimize their formation.

References

Strategies to improve the regioselectivity of reactions involving 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-bromo-3-chloro-2,5-difluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile, yet challenging, building block. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, influenced by the electronic effects of the fluorine substituents, presents unique opportunities for sequential, site-selective functionalization. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you optimize your synthetic strategies.

Part 1: Frequently Asked Questions - The Fundamentals of Reactivity

Q1: What are the primary factors that control regioselectivity in reactions with this compound?

The regioselectivity is governed by a combination of three key factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. In transition-metal-catalyzed cross-coupling reactions, the initial oxidative addition step involves the cleavage of the carbon-halogen bond. The lower BDE of the C-Br bond means it requires less energy to break, making it the kinetically favored site for oxidative addition under mild conditions.[1]

  • Electronic Effects: The two fluorine atoms are strong electron-withdrawing groups. Their presence acidifies the adjacent C-H bonds and influences the electron density of the aromatic ring, which can affect the rate of oxidative addition at different positions.

  • Steric Hindrance: The environment around each halogen atom plays a crucial role. The C-Cl bond at the 3-position is flanked by a fluorine atom at the 2-position and a hydrogen at the 4-position. The C-Br bond at the 1-position is adjacent to a fluorine atom at the 2-position. The choice of a bulky ligand on the metal catalyst can amplify these steric differences, selectively favoring reaction at the less hindered site.[2][3]

Q2: In a typical palladium-catalyzed cross-coupling reaction, which halogen is more reactive?

The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][4] The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl.[1] This established reactivity trend is the foundation for achieving selective mono-functionalization at the bromine position while leaving the chlorine untouched.

G cluster_substrate Reactivity Profile of this compound cluster_conditions Reaction Control Substrate This compound CBr C-Br Bond (Position 1) Substrate->CBr More Reactive (Lower Bond Energy) CCl C-Cl Bond (Position 3) Substrate->CCl Less Reactive (Higher Bond Energy) Mild Mild Conditions (e.g., Lower Temp, Specific Ligands) CBr->Mild Favored Selectivity Forcing Forcing Conditions (e.g., Higher Temp, Robust Catalyst) CCl->Forcing Required for Activation

Caption: Relative reactivity of C-X bonds.

Part 2: Troubleshooting Guides for Specific Reactions

This section addresses common issues encountered during specific cross-coupling reactions and provides actionable strategies to improve regioselectivity.

A. Suzuki-Miyaura Coupling

Q: I am observing a mixture of products in my Suzuki reaction. How can I achieve a highly selective mono-coupling at the C-Br position?

This is a common challenge. Achieving high selectivity for the C-Br bond requires fine-tuning your reaction conditions to exploit the kinetic difference between the two halogens.

Core Strategy: Employ milder conditions and sterically demanding ligands. Bulky, electron-rich phosphine ligands are highly effective as they increase the rate of reductive elimination and can sterically disfavor the activation of the more hindered C-Cl bond.[2][5]

Troubleshooting Table & Solutions:

Issue ObservedProbable Cause(s)Recommended Solution(s)
Significant C-Cl coupling 1. Reaction temperature is too high. 2. Catalyst/ligand system is too reactive. 3. Prolonged reaction time.1. Lower the temperature: Start at room temperature or 40-60 °C and monitor the reaction closely. 2. Change the ligand: Switch to a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[6] 3. Use a milder base: Consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or NaOtBu.
Low conversion / Sluggish reaction 1. Catalyst deactivation. 2. Inefficient transmetalation. 3. Poor solubility of reagents.1. Ensure anaerobic conditions: Thoroughly degas your solvents and use a glovebox or Schlenk line.[7] 2. Activate the boronic acid: The addition of water to the solvent system (e.g., Dioxane/H₂O) is often crucial for activating the boronic acid for transmetalation.[8] 3. Choose an appropriate solvent: Toluene, Dioxane, or DMF are common choices. Ensure all reagents are fully dissolved.[6]
Homocoupling of boronic acid Presence of oxygen.Rigorously degas all reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is a robust starting point for the selective arylation of the C-Br bond.

  • Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio, to a concentration of ~0.1 M).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 60-80 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

Q: How can I perform a selective mono-amination at the C-Br position?

Similar to Suzuki coupling, selectivity is achieved by leveraging catalyst systems that operate under mild conditions. The choice of ligand is paramount in Buchwald-Hartwig amination.[9][10][11]

Core Strategy: Use a modern, bulky biarylphosphine ligand. These ligands form highly active, monoligated palladium complexes that can catalyze C-N bond formation at low temperatures, favoring the more reactive C-Br bond.[12]

Recommended Catalyst Systems:

  • Catalyst/Ligand: Use a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as XPhos, RuPhos, or a Josiphos-type ligand. Pre-formed catalysts like XPhos Pd G3 are also excellent choices.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7]

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred.

  • Temperature: Reactions can often be run effectively at temperatures between 60-100 °C. Higher temperatures risk activating the C-Cl bond.

Q: I am getting the di-aminated product as a major impurity. How do I prevent this?

  • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the amine coupling partner.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the slower, second amination from occurring.

  • Lower Temperature: If di-amination persists, try running the reaction at a lower temperature for a longer period.

C. Sonogashira Coupling

Q: What are the optimal conditions for a selective Sonogashira reaction at the C-Br position?

The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds. Selectivity is readily achievable due to the large difference in reactivity between C-Br and C-Cl bonds.[13][14]

Core Strategy: A standard copper-cocatalyzed Sonogashira setup is often sufficient for selective C-Br coupling at low to moderate temperatures. However, copper-free conditions can be advantageous for minimizing alkyne homocoupling (Glaser coupling).[15][16]

Recommended Conditions (Copper-Free):

  • Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%).

  • Ligand: The triphenylphosphine from the catalyst is often sufficient.

  • Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is used, often serving as the solvent or co-solvent.

  • Solvent: THF or DMF.

  • Temperature: Room temperature to 50 °C. The reaction should be strictly monitored to avoid heating, which could promote C-Cl activation.

  • Execution: Add the terminal alkyne (1.1 equiv) slowly to a solution of the aryl halide, catalyst, and base under an inert atmosphere.[17]

D. Grignard Reagent Formation

Q: I need to generate an organometallic species selectively at the bromine position. Is Grignard formation a viable strategy?

Yes, Grignard reagent formation is highly selective for the C-Br bond over the C-Cl bond due to the significant difference in their reactivity towards magnesium metal.[18][19]

Core Strategy: The key is careful initiation and maintaining strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[20][21]

Protocol: Selective Grignard Formation

  • Setup: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add magnesium turnings (1.2 equiv) to the flask.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

  • Execution: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full conversion. The resulting dark grey/brown solution of the Grignard reagent can be used directly in the next step.[22]

Caption: Troubleshooting workflow for regioselectivity.

References

Validation & Comparative

A Technical Guide to the Comparative Reactivity of C-Br vs. C-Cl Bonds in 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of efficient molecular construction. The ability to discern and predictably react one halogen over another opens avenues for streamlined synthetic routes and the generation of molecular diversity. This guide provides an in-depth analysis of the comparative reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-3-chloro-2,5-difluorobenzene, a versatile building block in medicinal chemistry and materials science. We will explore the fundamental principles governing this reactivity difference and provide practical, data-supported examples in key synthetic transformations.

The Underlying Principles: A Tale of Two Halogens

The differential reactivity of C-Br and C-Cl bonds in aryl halides is primarily governed by their respective bond dissociation energies (BDEs). The C-Br bond is inherently weaker and thus more readily cleaved than the C-Cl bond.[1][2] This fundamental difference is the key to achieving chemoselectivity in a variety of transformations.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Relative Reactivity in Aryl Halides
Aryl C-Br~83Higher
Aryl C-Cl~98Lower
Data compiled from multiple sources.[3][4]

This disparity in bond strength is particularly pronounced in the context of transition-metal-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the metal center is often the rate-determining step.[5] The lower energy barrier for the cleavage of the C-Br bond allows for its preferential activation under carefully controlled conditions.

Mechanistic Insights into Selective Activation

The majority of selective cross-coupling reactions on dihaloarenes, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, are catalyzed by palladium or nickel complexes. The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)).

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination

The energy profile of the oxidative addition step is significantly influenced by the nature of the halogen. The weaker C-Br bond leads to a lower activation energy for this step compared to the C-Cl bond, allowing for selective reaction at the C-Br position.[6][7] The choice of ligand on the metal catalyst is also crucial; bulky, electron-rich ligands can enhance the electron density on the metal center, facilitating the oxidative addition of even less reactive C-Cl bonds, but under carefully tuned conditions, selectivity can be maintained.[8][9]

Case Study 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[10] In the case of this compound, it is possible to selectively couple a boronic acid at the C-Br position while leaving the C-Cl bond intact. This allows for subsequent functionalization at the chloro position in a stepwise manner.

A typical catalytic system for this selective transformation involves a palladium source, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃).[11]

Experimental Protocol: Selective Suzuki Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and cesium carbonate (2.0 mmol).

  • Solvent Addition: Add degassed toluene (3.0 mL) and degassed water (0.3 mL).

  • Catalyst Preparation: In a separate vial under argon, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.002 mmol) and PCy₃·HBF₄ (0.004 mmol) in a small amount of degassed toluene.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

G Start Reaction Setup: Substrate, Boronic Acid, Base Solvent Add Degassed Solvents (Toluene/Water) Start->Solvent Catalyst Prepare and Add Pd(OAc)₂/PCy₃·HBF₄ Solvent->Catalyst Reaction Heat to 80 °C Monitor Progress (TLC/GC-MS) Catalyst->Reaction Workup Cool, Extract, Dry, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification

Comparative Data for Selective Suzuki Coupling

Aryl HalideCoupling PartnerCatalyst SystemYield of Monocoupled Product
1-Bromo-3-chlorobenzenePhenylboronic acidPd(OAc)₂ / PCy₃>95%
1-Bromo-4-chlorobenzene4-Methylphenylboronic acidPd(OAc)₂ / PCy₃93%[11]
This compound4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃High (expected)

The high yields of the monocoupled products in related systems underscore the excellent selectivity achievable for the C-Br bond over the C-Cl bond under these conditions.[11]

Case Study 2: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and organic electronic materials.[12][13] Similar to the Suzuki coupling, the C-Br bond of this compound can be selectively aminated in the presence of the C-Cl bond.

The choice of ligand is paramount in achieving high selectivity. Sterically hindered biarylphosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the reaction with a wide range of amines.[14]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a vial with a stir bar, this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the appropriate phosphine ligand (e.g., XPhos, 0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (2 mL).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The product is then purified by column chromatography.

This protocol can be adapted for a variety of primary and secondary amines, providing a versatile route to selectively substituted anilines.[15][16]

Case Study 3: Selective Grignard Reagent Formation

The formation of Grignard reagents from aryl halides is a classic transformation.[17] While direct reaction with magnesium metal can lead to a mixture of products, a more controlled and selective formation of the Grignard reagent at the C-Br position can be achieved through a halogen-magnesium exchange reaction at low temperatures.[18] This method utilizes a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to selectively exchange with the more reactive aryl bromide.[18]

Experimental Protocol: Selective Halogen-Magnesium Exchange

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C.

  • Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (1.1 eq.) dropwise, maintaining the internal temperature below -10 °C.

  • Reaction Monitoring: Stir the reaction at -15 °C for 2 hours. The formation of the Grignard reagent can be confirmed by quenching a small aliquot with a proton source (e.g., saturated aq. NH₄Cl) and analyzing by GC-MS.[18]

  • In Situ Use: The resulting Grignard reagent is typically used immediately in the next synthetic step without isolation.[18]

This low-temperature exchange protocol offers excellent functional group tolerance and high selectivity for the C-Br bond, preventing reaction at the C-Cl position and minimizing side reactions like Wurtz coupling.[18][19]

Conclusion

The C-Br bond in this compound is significantly more reactive than the C-Cl bond in a variety of synthetically important reactions. This reactivity difference, rooted in the lower bond dissociation energy of the C-Br bond, can be effectively exploited to achieve high chemoselectivity. By carefully selecting the reaction conditions, particularly the catalyst, ligand, and temperature, researchers can predictably functionalize the C-Br position while preserving the C-Cl bond for subsequent transformations. This strategic approach to synthesis is invaluable for the efficient construction of complex molecules in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Alternative Reagents for 1-Bromo-3-chloro-2,5-difluorobenzene in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in pharmaceutical and materials science, the strategic introduction of highly functionalized aromatic moieties is a cornerstone of modern molecular design. The compound 1-bromo-3-chloro-2,5-difluorobenzene stands as a valuable building block, offering a unique pattern of halogenation that allows for selective, sequential functionalization. Its utility is primarily derived from the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in widely-used transformations like palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of this compound with logical synthetic alternatives. In the absence of direct, side-by-side comparative studies in the published literature for this specific isomer, this document leverages established principles of chemical reactivity and presents experimental data from closely analogous systems. Our objective is to provide a robust framework for making informed decisions on reagent selection based on reactivity, synthetic strategy, and experimental practicality.

Part 1: The Strategic Value of Chemoselectivity

The primary strategic advantage of this compound lies in the predictable and exploitable difference in reactivity between the C-Br and C-Cl bonds. In the catalytic cycle of common cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), the oxidative addition of the palladium catalyst to the C-X bond is a critical step. The bond dissociation energy for C-Br is lower than for C-Cl, making it the preferred site for oxidative addition. This reactivity hierarchy (C-I > C-Br > C-OTf >> C-Cl) allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for a subsequent, often more forcing, reaction.[1]

This built-in orthogonality enables the efficient construction of complex, multi-substituted aromatic systems from a single starting material, as illustrated in the workflow below.

G cluster_0 Sequential Cross-Coupling Strategy reagent This compound intermediate Intermediate (Cl-Ar-R1) reagent->intermediate 1. Pd-Catalyzed Coupling (e.g., Suzuki) Reacts at C-Br site Conditions: Mild product Final Product (R2-Ar-R1) intermediate->product 2. Pd-Catalyzed Coupling (e.g., Sonogashira) Reacts at C-Cl site Conditions: More Forcing

Caption: Sequential functionalization workflow using this compound.

Part 2: A Comparative Analysis of Synthetic Alternatives

While the chemoselectivity of this compound is advantageous, alternative reagents may be preferable depending on the specific synthetic goal, desired reactivity, or the strategic approach to bond construction. We will explore two primary classes of alternatives: more reactive aryl halides and organoboron reagents that reverse the polarity of the coupling partners.

Alternative 1: Enhancing Reactivity with Aryl Iodides

Principle: To accelerate the rate-determining oxidative addition step, one can replace the bromine atom with a more reactive iodine atom. The corresponding 1-iodo-3-chloro-2,5-difluorobenzene would be expected to react under milder conditions (e.g., lower temperatures, lower catalyst loadings, or shorter reaction times) than its bromo-counterpart.[1]

Experimental Data (Proxy Comparison): Direct comparative data for the target compound is unavailable. However, we can examine data from analogous systems to illustrate the principle. The following table compares the Sonogashira coupling of a brominated fluoropyridine with a terminal alkyne, a reaction that typically requires elevated temperatures, against a similar coupling with an iodinated arene that proceeds efficiently at room temperature.

Aryl Halide (Proxy)Coupling PartnerCatalyst SystemBase / SolventConditionsYield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15 mol%), CuI (30 mol%)Et₃N / THFRoom Temp, 16 h85[2]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5 mol%)TMP / ACNRoom Temp, 18 h97
1-Iodo-3-fluorobenzene4-NitrophenylacetylenePdCl₂(Amphos)₂ (0.25 mol%)Et₃N / H₂O50 °C, 5 h>99[3]

Analysis: The data, though from different systems, supports the established reactivity trend. The iodo-arene coupling proceeds to completion with significantly lower catalyst loading compared to the bromo-arenes. While the bromo-compounds can be coupled effectively, the conditions for the iodinated partner are demonstrably milder.

Considerations:

  • Pros of Aryl Iodide: Higher reactivity, enabling milder conditions which can improve functional group tolerance and reduce side reactions.

  • Cons of Aryl Iodide: Higher cost and molecular weight. The synthesis of 1-iodo-3-chloro-2,5-difluorobenzene is not as commonly documented as the bromo-analog, suggesting lower commercial availability.

Alternative 2: Reversing Synthetic Polarity with Boronic Acids

Principle: Instead of using an aryl halide as the electrophile, one can employ the corresponding arylboronic acid, such as 3-chloro-2,5-difluorophenylboronic acid , as the nucleophilic partner in a Suzuki-Miyaura coupling. This fundamentally alters the synthetic strategy, as the desired fragment is now transferred from the boron reagent to an alternative coupling partner (e.g., a different aryl halide or triflate).

Strategic Implications: This approach is particularly valuable when the other coupling partner is more complex or precious, and you wish to use the difluorophenyl moiety as the reagent in excess. It also opens up different synthetic pathways and may be more efficient if the required boronic acid is more readily accessible than the aryl halide.

G cluster_retrosynthesis Retrosynthetic Strategy Choice cluster_A Route A cluster_B Route B target Target Biaryl (Partner-Ar) reagent_A This compound (Electrophile) target->reagent_A Disconnect boronic_B Partner-B(OH)₂ (Nucleophile) target->boronic_B Disconnect reagent_B 3-Chloro-2,5-difluorophenyl- boronic acid (Nucleophile) target->reagent_B Disconnect halide_A Partner-Br (Electrophile) target->halide_A Disconnect

References

Structural Validation of 1-Bromo-3-chloro-2,5-difluorobenzene Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. In the synthesis of complex halogenated aromatic compounds, such as derivatives of 1-Bromo-3-chloro-2,5-difluorobenzene, confirming the precise regiochemistry of the substituents is paramount. These compounds are vital building blocks in the creation of novel pharmaceuticals and advanced materials, where even a minor change in atomic arrangement can drastically alter biological activity or physical properties.

This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for structure elucidation—with alternative analytical techniques. We will explore the causality behind experimental choices, detail the validation workflow, and present comparative data to equip you with the insights needed to select the most appropriate methods for structural validation.

The Gold Standard: Why X-ray Crystallography Excels

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms within a crystalline material, including bond lengths, bond angles, and overall molecular geometry.[1][2][3] Its power lies in its ability to generate a direct, high-resolution image of the electron density of a molecule, making it the gold standard for structural determination.

The fundamental principle is based on the interaction of X-rays with the electrons of the atoms in a crystal. When a focused beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Because of the highly ordered arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[2][4] The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal, governed by Bragg's Law (nλ = 2d sinθ).[2]

For halogenated benzene derivatives, this technique is particularly advantageous for several reasons:

  • Unambiguous Isomer Identification: The high electron density of bromine and chlorine atoms makes them strong X-ray scatterers, allowing for their precise and unambiguous localization on the benzene ring. This definitively resolves any questions of regiochemistry that might be ambiguous with other methods.

  • Precise Geometric Data: It provides atomic-level resolution, revealing the exact bond lengths and angles within the molecule.[1][5] This data is crucial for understanding the electronic effects of the halogen substituents on the aromatic ring.

  • Insight into Intermolecular Interactions: The analysis not only reveals the structure of a single molecule but also how multiple molecules pack together in the crystal lattice. This is critical for studying non-covalent interactions like halogen bonding and π-π stacking, which govern the material's bulk properties.

Experimental Workflow: From Synthesis to Structure

The journey from a newly synthesized powder to a fully refined crystal structure is a multi-step process that requires precision and patience. The most significant bottleneck is often the initial step of growing a high-quality single crystal.

experimental_workflow cluster_synthesis Phase 1: Sample Preparation cluster_crystallization Phase 2: Crystal Growth (The Art) cluster_diffraction Phase 3: Data Collection & Analysis A Synthesized Powder B Purification (e.g., Column Chromatography, Recrystallization) A->B C Crystal Growth Experiments (Slow Evaporation, Vapor Diffusion, etc.) B->C D Obtain High-Quality Single Crystal (>10 µm) C->D E Mount Crystal on Diffractometer D->E F X-ray Data Collection E->F G Structure Solution & Refinement F->G H Final Validated Structure (CIF) G->H

Caption: The experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol
  • Crystal Growth:

    • Objective: To grow a single, defect-free crystal suitable for diffraction.

    • Methodology (Slow Evaporation):

      • Dissolve a small amount of the purified this compound derivative in a high-purity solvent (e.g., dichloromethane, hexane, or a mixture) in a clean vial. The goal is to create a solution that is near saturation.

      • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

      • Place the vial in a vibration-free environment at a constant, controlled temperature.

      • Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals will begin to form.

    • Causality: Slow evaporation is crucial. If the solvent evaporates too quickly, a polycrystalline powder is likely to precipitate instead of single crystals. The choice of solvent is critical; it must not react with the compound and should have appropriate volatility.

  • Crystal Selection and Mounting:

    • Objective: To select an ideal crystal and mount it on the goniometer head of the diffractometer.

    • Methodology:

      • Under a microscope, identify a crystal with sharp edges, smooth faces, and no visible cracks or defects.

      • Using a micromanipulator and a mounting loop (e.g., a nylon loop), carefully pick up the selected crystal. A small amount of cryoprotectant oil (e.g., Paratone-N) is often used to coat the crystal, which both adheres it to the loop and protects it during flash-cooling.

      • Place the loop onto a magnetic base on the goniometer head.

      • For data collection at low temperatures (common practice to reduce thermal motion and radiation damage), the crystal is flash-cooled in a stream of liquid nitrogen.

  • Data Collection and Processing:

    • Objective: To collect a complete set of diffraction data.

    • Methodology:

      • The goniometer rotates the crystal to thousands of different orientations relative to the X-ray beam.

      • At each orientation, a detector records the positions and intensities of the diffracted X-ray spots.

      • Specialized software integrates the raw diffraction images to create a reflection file containing the Miller indices (h,k,l) and intensity for each spot. Data reduction software applies corrections for factors like absorption and beam intensity.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D atomic model.

    • Methodology:

      • Structure Solution: The "phase problem" is solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heaviest atoms first (in this case, bromine and chlorine).

      • Model Building: An initial atomic model is built by fitting the remaining atoms (carbon, fluorine) into the electron density map.

      • Structure Refinement: The model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.

Comparative Analysis: Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive structure, it is often used in conjunction with other techniques. Understanding the strengths and weaknesses of each is key to a comprehensive validation strategy.[6][7]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output Precise 3D atomic coordinates, bond lengths, angles, and crystal packing information.[1]Through-bond and through-space atomic connectivity and chemical environment data.[5]High-precision mass-to-charge ratio, confirming molecular formula and fragmentation.
Sample Requirement A single, well-ordered crystal (typically >10 µm).Sample in solution (or solid-state for ssNMR). Does not require crystallization.[5]Small amount of sample, can be in solution or solid.
Key Strength Unambiguous 3D structure determination at atomic resolution.[5]Provides structural information in a physiologically relevant solution state and can probe molecular dynamics.[6][8]Unparalleled accuracy in determining elemental composition.
Key Limitation The absolute requirement for a high-quality single crystal can be a major bottleneck.[9]Provides connectivity, not a direct 3D image with precise bond lengths/angles. Isomer differentiation can be complex.[8][9]Cannot distinguish between isomers and provides no 3D structural information.
Best Use Case Final, definitive proof of structure, stereochemistry, and intermolecular interactions.Initial structural hypothesis, confirmation of functional groups, and studying solution-state behavior.Rapid confirmation of molecular weight and elemental formula post-synthesis.

Interpreting the Data: Insights from Halogenated Structures

The true power of X-ray crystallography lies in the detailed analysis of the final structure. For a this compound derivative, the crystallographic data would provide critical insights into its chemical nature.

Intramolecular Features

The structure would confirm the expected planarity of the benzene ring, though minor puckering may occur due to steric strain from the bulky substituents.[10] Precise bond lengths would reveal C-Br bonds to be the longest, followed by C-Cl, and then C-F, reflecting the atomic radii of the halogens.

Intermolecular Interactions: The Role of Halogen Bonding

A key feature often revealed in the crystal packing of such compounds is halogen bonding . This is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on another halogen or a π-system.[11] X-ray crystallography is uniquely capable of identifying these interactions by revealing intermolecular distances that are shorter than the sum of the van der Waals radii.

halogen_bonding cluster_mol1 cluster_mol2 a Br g F a->g Br···F Interaction b Cl h F b->h Cl···F Interaction c F d F benzene1 Benzene Ring benzene2 Benzene Ring benzene1->benzene2 π-π Stacking e Br f Cl

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography remains the indispensable tool. It provides an unambiguous, high-resolution 3D map of the molecule and its interactions, resolving any questions of isomerism and offering deep insights into the supramolecular chemistry that governs its material properties. While techniques like NMR and mass spectrometry are essential, complementary tools for characterizing compounds in solution and confirming their composition, they cannot replace the certainty and detail provided by a well-refined crystal structure. For researchers in drug development and materials science, mastering the application and interpretation of X-ray crystallography is fundamental to innovation and success.

References

A Comparative Guide: 19F NMR versus 1H NMR for Characterizing Reactions of 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the precise characterization of molecular structures is paramount.[1][2] Reactions involving highly functionalized aromatic compounds, such as 1-Bromo-3-chloro-2,5-difluorobenzene, often yield a mixture of regioisomers or closely related products. Distinguishing between these products necessitates analytical techniques that offer high resolution and sensitivity to subtle structural changes. This guide provides an in-depth comparison of two powerful nuclear magnetic resonance (NMR) techniques, 19F NMR and 1H NMR, for the unambiguous characterization of reaction products derived from this compound.

The Challenge: Characterizing Complex Aromatic Products

This compound is a versatile building block, amenable to a variety of transformations such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and metal-halogen exchange. These reactions can potentially occur at multiple sites on the aromatic ring, leading to the formation of isomers that are difficult to differentiate by mass spectrometry or chromatography alone. Herein lies the critical role of NMR spectroscopy.

The Power of Fluorine: 19F NMR Spectroscopy

Fluorine-19 NMR is an exceptionally powerful tool for the analysis of fluorinated organic molecules.[3][4][5] The 19F nucleus possesses several advantageous properties:

  • High Natural Abundance and Sensitivity: The 19F isotope has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, with a receptivity approximately 83% that of 1H.[6][7]

  • Wide Chemical Shift Range: The chemical shift range in 19F NMR is significantly larger than in 1H NMR, spanning over 800 ppm.[4][6] This vast range minimizes the likelihood of signal overlap, even in complex mixtures, allowing for the clear resolution of signals from different fluorine environments.[8]

  • High Sensitivity to the Electronic Environment: The chemical shift of a 19F nucleus is extremely sensitive to its local electronic environment.[7][9] Minor changes in the substitution pattern on the aromatic ring will induce significant and predictable shifts in the 19F signals, providing a clear fingerprint of the product's structure.

Interpreting 19F NMR Spectra: A Wealth of Information

Beyond the chemical shift, 19F NMR spectra provide a wealth of structural information through spin-spin coupling (J-coupling).

  • 19F-19F Coupling (JFF): Coupling between fluorine nuclei is often observed over multiple bonds and the magnitude of the coupling constant (JFF) is highly dependent on the through-bond and through-space distance between the coupled nuclei.[6][10] This provides valuable information about the relative positions of the fluorine atoms.

  • 1H-19F Coupling (JHF): Coupling between protons and fluorine nuclei is also readily observed and can be a powerful tool for assigning both 1H and 19F spectra.[11][12][13] The magnitude of JHF is dependent on the number of intervening bonds and the dihedral angle, offering further structural constraints.

The Ubiquitous Proton: 1H NMR Spectroscopy

Proton (1H) NMR is the most widely used NMR technique for the structural elucidation of organic compounds.[14][15] It provides crucial information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[16][17]

  • Signal Integration: The area under a 1H NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for the determination of the relative number of different types of protons in a molecule.[16][18]

  • Chemical Shift: The position of a proton signal (chemical shift) is influenced by the electron density around the nucleus, providing information about the functional groups present.[16]

  • Spin-Spin Coupling (JHH): Coupling between neighboring non-equivalent protons leads to the splitting of signals, revealing information about the connectivity of atoms.[15]

Limitations of 1H NMR for Highly Substituted Aromatics

While indispensable, 1H NMR can present challenges when characterizing products from this compound reactions:

  • Limited Number of Protons: The starting material has only two protons, and in many reactions, one or both of these may be substituted, leading to very simple and potentially uninformative 1H NMR spectra.

  • Signal Overlap: In cases where multiple aromatic protons are present in the product, their chemical shifts may be very similar, leading to overlapping signals that are difficult to interpret.

  • Complex Coupling Patterns: The presence of 1H-19F coupling can lead to complex splitting patterns that can be challenging to analyze without specialized techniques like 19F decoupling.[19]

A Practical Comparison: Hypothetical SNAr Reaction

To illustrate the complementary nature and relative strengths of 19F and 1H NMR, let's consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction of this compound with a generic nucleophile (Nu-). Depending on the reaction conditions, substitution could occur at the position of the bromine or the chlorine atom.

Starting Material: this compound

Possible Products:

  • Product A: 1-Nu-3-chloro-2,5-difluorobenzene (Substitution of Bromine)

  • Product B: 1-Bromo-3-Nu-2,5-difluorobenzene (Substitution of Chlorine)

Expected NMR Data
Compound Technique Expected Chemical Shifts (ppm) Expected Coupling Patterns
Starting Material 1H NMR ~7.5 (H-4), ~7.2 (H-6)Doublet of doublets for each proton due to H-F coupling
19F NMR ~-110 (F-2), ~-120 (F-5)Doublet of doublets for each fluorine due to F-F and H-F coupling
Product A 1H NMR ~7.6 (H-4), ~7.3 (H-6)Potentially subtle shifts from starting material. Coupling patterns will change depending on the nature of 'Nu'.
19F NMR Significant shift for F-2 (-130), smaller shift for F-5 (-125)Coupling patterns will be distinct from the starting material and Product B. The JFF will remain, but JHF may change.
Product B 1H NMR ~7.4 (H-4), ~7.1 (H-6)Potentially subtle shifts from starting material. Coupling patterns will change depending on the nature of 'Nu'.
19F NMR Smaller shift for F-2 (-115), significant shift for F-5 (-100)Coupling patterns will be distinct from the starting material and Product A. The JFF will remain, but JHF may change.

Note: The chemical shift values are illustrative and can vary depending on the solvent and the specific nucleophile.

As the table demonstrates, the changes in the 1H NMR spectra upon reaction might be subtle and difficult to interpret definitively. In contrast, the 19F NMR spectra would show significant and diagnostic changes in the chemical shifts of the fluorine atoms adjacent to the site of substitution, providing a clear and unambiguous method to distinguish between Product A and Product B.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolve the Sample: Weigh approximately 5-10 mg of the solid sample (or use 3-4 drops if liquid) and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).[20] The choice of solvent is critical as it can influence chemical shifts.[4]

  • Ensure Homogeneity: Ensure the sample is fully dissolved. Any suspended particles can degrade the quality of the NMR spectrum.[21]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.[21][22]

  • Add Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), a known amount of an internal standard can be added.[8] For 19F NMR, a compound with a known chemical shift far from the expected signals, such as trifluorotoluene, can be used.

Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube prep->transfer instrument Place Sample in NMR Spectrometer lock_shim Lock and Shim instrument->lock_shim h1_acq Acquire 1H NMR Spectrum lock_shim->h1_acq f19_acq Acquire 19F NMR Spectrum lock_shim->f19_acq h1_proc Process 1H Data (FT, Phasing, Baseline Correction) h1_acq->h1_proc f19_proc Process 19F Data (FT, Phasing, Baseline Correction) f19_acq->f19_proc integrate Integration and Peak Picking h1_proc->integrate f19_proc->integrate coupling Analyze Coupling Patterns integrate->coupling structure Elucidate Final Structure coupling->structure

Caption: Workflow for NMR-based product characterization.

Visualization of Key Concepts

Spin-Spin Coupling in a Hypothetical Product

The following diagram illustrates the expected spin-spin coupling in a hypothetical product where a substituent 'Y' has replaced the bromine atom.

G cluster_mol Hypothetical Product Structure cluster_1h 1H NMR cluster_19f 19F NMR mol { F-2 |  Y |  Cl |  F-5 | H-4 | H-6} H4 H-4 Signal mol:h4->H4 J(H4-F5) H6 H-6 Signal mol:h6->H6 J(H6-F5) F2 F-2 Signal mol:f2->F2 J(F2-F5) J(F2-H?) F5 F-5 Signal mol:f5->F5 J(F5-F2) J(F5-H4) J(F5-H6)

Caption: Diagram of key spin-spin couplings.

Conclusion: A Synergistic Approach

For the characterization of reaction products of this compound, both 19F NMR and 1H NMR spectroscopy are invaluable tools. While 1H NMR provides fundamental information about the proton framework, its utility can be limited in highly substituted, proton-deficient systems.

In contrast, 19F NMR emerges as the superior technique for this specific application. Its high sensitivity, wide chemical shift dispersion, and the pronounced sensitivity of 19F chemical shifts to changes in the molecular environment make it an exceptionally powerful tool for distinguishing between isomers and confirming the outcome of a reaction.[2] The rich information content from both homonuclear (19F-19F) and heteronuclear (1H-19F) coupling constants further solidifies its diagnostic power.

Ultimately, the most robust characterization is achieved through a synergistic approach, utilizing both 19F and 1H NMR. The unambiguous information from the 19F NMR spectrum can be used to confidently interpret the potentially more ambiguous 1H NMR data, leading to a comprehensive and self-validating structural assignment. This dual-pronged approach is essential for ensuring the scientific integrity of research and development in fields where molecular precision is non-negotiable.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-3-chloro-2,5-difluorobenzene by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible outcomes. 1-Bromo-3-chloro-2,5-difluorobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. Its complex halogenation pattern necessitates a robust analytical method to confirm its elemental composition and, by extension, its purity. This guide provides an in-depth examination of elemental analysis as a primary method for the purity assessment of this compound, comparing it with other common analytical techniques to offer a comprehensive perspective for laboratory application.

The Critical Role of Purity in Synthesis

This compound (C₆H₂BrClF₂) is a versatile halogenated aromatic compound.[1] Its utility as a synthetic intermediate means that the presence of impurities, such as unreacted starting materials, isomeric byproducts, or residual solvents, can have a cascading effect on the yield, purity, and pharmacological activity of the final product. Therefore, rigorous purity assessment is not merely a quality control step but a critical component of the synthetic workflow.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis provides a direct measurement of the mass fractions of carbon, hydrogen, and heteroatoms (in this case, bromine, chlorine, and fluorine) in a sample. The principle is straightforward: a sample is combusted in a controlled oxygen atmosphere to convert the constituent elements into simple, detectable gases (e.g., CO₂, H₂O, HX).[2][3] The quantities of these gases are then measured, allowing for the calculation of the elemental composition of the original sample.

A high degree of correlation between the experimentally determined elemental composition and the theoretical values calculated from the molecular formula (C₆H₂BrClF₂) is a strong indicator of high purity.

Theoretical Elemental Composition of this compound
ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.01672.0631.69%
HydrogenH1.0122.020.89%
BromineBr79.90179.9035.13%
ChlorineCl35.45135.4515.59%
FluorineF19.00238.0016.71%
Total 227.43 100.00%

Note: Values are based on the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol .[4]

Experimental Protocol: Elemental Analysis via Combustion

This protocol outlines the determination of C, H, Br, Cl, and F content.

Instrumentation:

  • Elemental Analyzer equipped for CHN and halogen determination.

  • Microbalance (accurate to ±0.001 mg).

  • Oxygen-flask combustion apparatus or a dedicated automated combustion system.[2]

  • Ion chromatograph or potentiometric titrator for halogen analysis.[5][6]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the synthesized this compound into a tin or silver capsule using a microbalance.

  • Combustion: The sample is introduced into a high-temperature (950-1060°C) combustion furnace in a stream of pure oxygen.[2] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and the halogens to their respective hydrogen halides (HBr, HCl, HF).

  • Gas Separation and Detection (for C and H): The combustion products are passed through a chromatographic column to separate CO₂ and H₂O from other gases. The separated gases are then detected by a thermal conductivity detector (TCD).

  • Halogen Absorption: The combustion gases are passed through an absorption solution (e.g., a dilute solution of hydrogen peroxide or sodium hydroxide) to trap the hydrogen halides as halide ions (Br⁻, Cl⁻, F⁻).[5]

  • Halogen Quantification: The concentration of each halide ion in the absorption solution is determined by ion chromatography or potentiometric titration with a standardized silver nitrate solution.[3][6]

Data Interpretation: The experimentally determined weight percentages of C, H, Br, Cl, and F are compared to the theoretical values. For a highly pure sample, the experimental values should fall within an acceptable margin of error, typically ±0.3% for C and H, and ±0.5% for halogens.[2]

A Comparative Overview of Purity Assessment Techniques

While elemental analysis is a powerful tool, a multi-faceted approach to purity determination often provides a more complete picture. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.[][8]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion and detection of elemental components.Elemental composition (C, H, Halogens).Direct measure of elemental purity; robust and well-established.Does not identify the nature of impurities; requires specialized equipment.
GC-MS Separation by volatility followed by mass-to-charge ratio detection.Identification and quantification of volatile and semi-volatile impurities.[8]High sensitivity and specificity for volatile compounds.Not suitable for non-volatile impurities; requires derivatization for some compounds.
HPLC Separation by polarity.Quantification of the main component and non-volatile impurities.[8]Highly versatile and widely used for routine purity checks.Requires a reference standard for accurate quantification; may not detect all impurities.
NMR Spectroscopy Nuclear spin in a magnetic field.Structural confirmation and identification of impurities with distinct NMR signals.Provides detailed structural information; quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.[8]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.

Visualizing the Analytical Workflow

The following diagram illustrates the decision-making process and workflow for the purity assessment of this compound.

Purity Assessment Workflow Purity Assessment Workflow for this compound cluster_0 Initial Synthesis & Purification cluster_1 Primary Purity Assessment cluster_2 Complementary Analysis for Impurity Profiling cluster_3 Final Purity Determination Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification EA Elemental Analysis Purification->EA Purity Confirmation GCMS GC-MS (Volatile Impurities) EA->GCMS Investigate Discrepancies / Profile Impurities HPLC HPLC (Non-volatile Impurities) EA->HPLC NMR NMR (Structural Confirmation & qNMR) EA->NMR FinalReport Comprehensive Purity Report GCMS->FinalReport HPLC->FinalReport NMR->FinalReport Method Selection Logic Logic for Selecting Purity Assessment Method cluster_questions Logic for Selecting Purity Assessment Method cluster_methods Logic for Selecting Purity Assessment Method Start Need to Assess Purity of Synthesized Product Q1 Confirm Elemental Composition? Start->Q1 Q2 Identify Volatile Impurities? Q1->Q2 No EA Use Elemental Analysis Q1->EA Yes Q3 Quantify Main Component & Non-Volatiles? Q2->Q3 No GCMS Use GC-MS Q2->GCMS Yes Q4 Structural Confirmation Needed? Q3->Q4 No HPLC Use HPLC Q3->HPLC Yes NMR Use NMR Spectroscopy Q4->NMR Yes End End Q4->End No

References

A Strategic Guide to Unlocking High-Performance Organic Electronics with 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Organic Semiconductors

In the landscape of organic electronics, the molecular design of semiconductor materials is the critical determinant of device performance. Researchers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) are in a constant search for building blocks that confer enhanced stability, efficiency, and processability. Fluorinated aromatic compounds have emerged as a particularly promising class of synthons. The strategic incorporation of fluorine atoms into a conjugated system can profoundly lower the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which enhances thermal stability, improves resistance to moisture, and facilitates charge injection.

This guide focuses on a promising yet underexplored building block: 1-Bromo-3-chloro-2,5-difluorobenzene . While commercially available, its application in high-performance electronic materials is not yet widely documented in scientific literature. This document, therefore, serves as a strategic prospectus. We will dissect the molecule's intrinsic properties to predict its synthetic advantages and benchmark its potential performance against current state-of-the-art materials. We provide validated, field-proven experimental protocols to empower researchers to explore its utility and synthesize the next generation of electronic materials.

Part 1: The Strategic Potential of the this compound Synthon

The true value of a chemical building block lies in its combination of reactivity and its influence on the final properties of the target molecule. This compound is a uniquely functionalized aromatic ring that offers significant strategic advantages.

1.1. Predicted Electronic Influence: The presence of two fluorine atoms is expected to exert a strong electron-withdrawing effect, significantly lowering the HOMO and LUMO energy levels of any derived material. This is a critical feature for creating environmentally stable p-type semiconductors for OFETs and for designing host materials or hole-transporting materials (HTMs) in OLEDs and perovskite solar cells with deep HOMO levels, ensuring efficient charge injection and extraction.

1.2. Versatility in Synthesis: Regioselective Cross-Coupling The molecule possesses three distinct halogen atoms (Br, Cl, F) with different reactivities in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. The general reactivity trend for these reactions is C-Br > C-Cl >> C-F. This differential reactivity is not a challenge but a powerful tool, allowing for stepwise, regioselective synthesis to build complex, asymmetric molecules. A researcher can selectively couple a functional group at the bromine position while leaving the chlorine intact for a subsequent, different coupling reaction.

Logical Workflow for Regioselective Synthesis

The diagram below illustrates the strategic potential for creating a complex Donor-Acceptor molecule suitable for OLED applications using a two-step Suzuki coupling approach.

G cluster_0 Step 1: First Suzuki Coupling (C-Br Bond) cluster_1 Step 2: Second Suzuki Coupling (C-Cl Bond) A This compound C Intermediate Product A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) B Donor-Boronic Ester (e.g., Carbazole derivative) B->C E Final D-A Material C->E Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K3PO4) D Acceptor-Boronic Ester (e.g., Triazine derivative) D->E

Caption: Stepwise synthesis via selective Suzuki coupling.

Part 2: Performance Benchmarking—A Prospective Analysis

As no performance data for materials derived from this compound exists in the literature, we will benchmark hypothetical materials against established, high-performing alternatives. This provides clear performance targets for researchers exploring this new building block.

Application 1: Sky-Blue Thermally Activated Delayed Fluorescence (TADF) Emitter for OLEDs

Hypothetical Material: A donor-acceptor molecule synthesized from the target synthon, designed to have a small energy gap between its singlet and triplet excited states (ΔEST). Target Performance: To be competitive, a new sky-blue TADF emitter must challenge the best in the field.

Table 1: Performance Comparison of Sky-Blue OLED Emitters

Performance MetricHypothetical Target (from our synthon)Benchmark: 32PclCXT[1]Benchmark: δ-2CbPN[2]
Max. External Quantum Efficiency (EQE) > 25%29.9%22.5%
Emission Peak ~470 nmSky-Blue Region453 nm
CIE Coordinates (x, y) (0.13, 0.28)Not specified, Sky-Blue(0.19, 0.34)
Delayed Fluorescence Lifetime (τd) < 2.0 µs1.4 µsNot specified
Key Advantage of Our Synthon High fluorination could enhance color purity and thermal stability of the final emitter.High EQE with aggregation-induced emission properties.Good color purity and high EQE.
Application 2: p-Type Semiconductor for Organic Field-Effect Transistors (OFETs)

Hypothetical Material: A fused aromatic polymer incorporating the difluorochlorophenyl unit to create a planar, highly ordered structure. Target Performance: The goal is to achieve high hole mobility combined with excellent air stability, a known benefit of fluorination.

Table 2: Performance Comparison of p-Type OFET Materials

Performance MetricHypothetical Target (from our synthon)Benchmark: DPh-BTBT[3]Benchmark: High-Mobility D-A Polymer[4]
Hole Mobility (μh) > 1.0 cm²/Vs~1.8 cm²/Vs0.59 - 0.89 cm²/Vs
On/Off Current Ratio > 10⁶> 10⁶> 10⁵
HOMO Level < -5.4 eV-5.6 eVMatched to work electrode
Air Stability HighRemarkable air stabilityGood thermodynamic stability
Key Advantage of Our Synthon The chloro- and fluoro-substituents can promote favorable π-π stacking and enhance air stability.High mobility and exceptional stability due to deep HOMO.Tunable energy levels via donor-acceptor design.
Application 3: Hole-Transporting Material (HTM) for Perovskite Solar Cells (PSCs)

Hypothetical Material: A small molecule with a star-shaped or spirobifluorene-like core, functionalized with units derived from our synthon. Target Performance: To replace the expensive and widely used spiro-OMeTAD, a new HTM must offer comparable or superior efficiency and stability at a lower potential cost.

Table 3: Performance Comparison of HTMs for Perovskite Solar Cells

Performance MetricHypothetical Target (from our synthon)Benchmark: Spiro-OMeTADBenchmark: FDT
Power Conversion Efficiency (PCE) > 20%~20-22% (in high-end devices)20.2%
Hole Mobility (μh) > 10⁻⁴ cm²/VsMediocre (requires dopants)Comparable to Spiro-OMeTAD
HOMO Level ~ -5.2 eV~ -5.0 eVWell-aligned with perovskite
Cost & Scalability Potentially lower costVery high cost, complex purificationPotentially low-cost family of materials
Key Advantage of Our Synthon Deep HOMO level for better energy alignment and hydrophobicity from fluorine to repel moisture and improve device lifetime.Established standard with high efficiency.Simpler core structure, potentially replacing spiro-OMeTAD.

Part 3: Field-Proven Experimental Protocols

To translate the potential of this compound into tangible results, rigorous and reproducible experimental methods are essential. The following protocols are self-validating systems grounded in established best practices.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details the first selective coupling at the more reactive C-Br position.

Objective: To synthesize a mono-arylated intermediate, leaving the C-Cl bond intact for subsequent reactions.

Methodology:

  • Inert Atmosphere Preparation: A Schlenk flask is charged with this compound (1.0 eq.), the desired arylboronic ester (e.g., a carbazole-boronic acid pinacol ester, 1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.) as the base. The flask is evacuated and backfilled with argon three times.

    • Causality: An inert atmosphere is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation and poor yields.

  • Solvent and Catalyst Addition: Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) are added via cannula. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) is then added under a positive flow of argon.

    • Causality: The choice of Pd(PPh₃)₄ is crucial for its high reactivity towards aryl bromides over chlorides. The aqueous base is necessary to activate the boronic ester for transmetalation.

  • Reaction Execution: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

    • Trustworthiness: This standard work-up procedure effectively removes the inorganic base, palladium residues, and polar byproducts. Purification via column chromatography ensures the high purity of the intermediate required for the next step.

Workflow for OFET Fabrication and Characterization

This workflow outlines the fabrication of a bottom-gate, top-contact OFET, a standard architecture for evaluating new semiconductor materials.

OFET_Workflow A 1. Substrate Cleaning (Si/SiO2 wafer, sonication in IPA, Acetone, DI water) B 2. Surface Treatment (UV-Ozone or HMDS/OTS to create hydrophobic surface) A->B Ensures pristine surface C 3. Semiconductor Deposition (Spin-coating of hypothetical polymer in Chlorobenzene solution) B->C Promotes ordered film growth D 4. Annealing (Thermal annealing to improve film crystallinity) C->D Removes residual solvent E 5. Electrode Deposition (Thermal evaporation of Au through a shadow mask for Source/Drain contacts) D->E Defines channel length/width F 6. Device Characterization (In inert atmosphere using semiconductor parameter analyzer) E->F Extracts Mobility, On/Off Ratio

Caption: Standard workflow for fabricating and testing an OFET device.

Conclusion and Future Outlook

While direct experimental evidence is not yet published, a thorough analysis of the molecular structure of This compound reveals its significant potential as a strategic building block for advanced electronic materials. Its poly-halogenated and fluorinated nature offers a compelling combination of synthetic versatility for creating complex, asymmetric molecules and a strong electronic influence for engineering highly stable materials with tailored energy levels.

The prospective benchmarks presented in this guide suggest that derivatives of this synthon could realistically challenge the performance of current state-of-the-art materials in OLEDs, OFETs, and PSCs. The true value of this guide lies in its role as a roadmap. By providing validated, detailed protocols for both synthesis and device fabrication, we equip researchers with the necessary tools to explore this promising chemical space. The successful synthesis and characterization of materials derived from this building block could lead to new patents and high-impact publications, driving forward the entire field of organic electronics.

References

Computational studies on the electronic effects of substituents in 1-Bromo-3-chloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Computational Methods for Analyzing Electronic Substituent Effects in 1-Bromo-3-chloro-2,5-difluorobenzene

Introduction

The electronic landscape of an aromatic ring is profoundly influenced by its substituents. This principle is a cornerstone of modern drug discovery and materials science, where fine-tuning molecular properties such as reactivity, binding affinity, and photophysical characteristics is paramount. The molecule this compound serves as an excellent case study for exploring these electronic perturbations. It presents a fascinating interplay of four different halogen substituents (F, Cl, Br), each with unique inductive and resonance effects.

Understanding these effects with high precision requires tools that can peer into the quantum mechanical nature of the molecule. Computational chemistry provides a powerful, non-invasive toolkit for this purpose.[1] This guide offers a comparative analysis of several widely-used computational methods—Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT)—to dissect the electronic contributions of the halogen substituents on the benzene ring. We will delve into the theoretical underpinnings of these methods, provide a practical, step-by-step workflow for conducting the analysis, and present a comparative discussion of their performance, guiding researchers in selecting the appropriate computational strategy for their specific needs.

Theoretical Background: Pillars of Computational Electronic Structure

The primary goal of these computational methods is to solve the time-independent, non-relativistic Schrödinger equation for a given molecule. However, exact solutions are only possible for one-electron systems. Therefore, a hierarchy of approximations has been developed.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2] It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. While computationally efficient, this omission can lead to inaccuracies, particularly for systems with significant electron correlation effects.[3]

  • Møller-Plesset Perturbation Theory (MP2): To address the limitations of HF, post-Hartree-Fock methods were developed. MP2 is one of the simplest and most common, treating electron correlation as a perturbation to the HF Hamiltonian.[4] It systematically improves upon the HF result, offering greater accuracy for properties like interaction energies and geometries, but at a significantly higher computational cost.

  • Density Functional Theory (DFT): DFT offers a pragmatic and highly popular alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.[1] In principle, this is an exact theory, but in practice, the exact form of the exchange-correlation functional—the term that accounts for quantum mechanical effects—is unknown and must be approximated. This has led to a vast "zoo" of functionals (e.g., B3LYP, PBE0, M06-2X), each with its strengths and weaknesses. DFT often provides accuracy comparable to MP2 at a fraction of the computational cost, making it a workhorse of modern computational chemistry.

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[5] The choice of basis set is critical and must be appropriate for the system and the property being calculated. For molecules containing halogens, which have numerous lone pair electrons, it is crucial to use polarized and diffuse functions.

    • Pople Basis Sets (e.g., 6-311++G(d,p)): These are widely used due to their balanced performance. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The symbols denote additions: * or (d,p) for polarization functions (allowing orbital shapes to deform) and + for diffuse functions (describing weakly bound electrons).

    • Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.[5] The "aug" prefix indicates augmentation with diffuse functions, which is particularly important for describing anions and non-covalent interactions.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized "natural" bond orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals).[7][8] This method is invaluable for quantifying atomic charges, bond orders, and the stabilizing effects of orbital interactions, such as hyperconjugation.[9]

Methodology: A Practical Workflow

This section outlines a detailed protocol for performing a comparative computational study on this compound using a standard quantum chemistry software package like Gaussian.

Step 1: Molecular Structure Creation
  • Launch a molecular modeling program (e.g., GaussView, Avogadro).

  • Construct the this compound molecule. Ensure the correct connectivity and initial 3D geometry.

  • Save the initial structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization and Frequency Calculation

The first crucial step is to find the molecule's minimum energy conformation. A subsequent frequency calculation is essential to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Input File Setup: For each level of theory and basis set combination, set up a calculation with the following keywords in the route section: Opt Freq.

    • Example for DFT: # B3LYP/6-311++G(d,p) Opt Freq

    • Example for MP2: # MP2/aug-cc-pVDZ Opt Freq

  • Execution: Run the calculations. This step can be computationally intensive, especially for MP2 with a large basis set.

  • Verification: After completion, open the output log file. Confirm that the optimization converged and check the frequency results. All vibrational frequencies should be positive real numbers.

Step 3: Electronic Property and NBO Analysis

Once a valid minimum energy structure is obtained for each level of theory, perform a single-point energy calculation to compute the electronic properties and perform the NBO analysis.

  • Input File Setup: Use the optimized coordinates from the previous step. Modify the keywords to include Pop=NBO.

    • Example: # B3LYP/6-311++G(d,p) Pop=NBO

  • Execution: Run the calculation. This is typically much faster than the optimization step.

  • Data Extraction: From the output file, extract the following data:

    • Dipole moment.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Natural population analysis charges for each atom from the NBO output.

    • Wiberg bond indices (bond orders) from the NBO output.

    • Second-order perturbation analysis of the Fock matrix to identify key donor-acceptor orbital interactions.[8]

Caption: Computational workflow for analyzing substituent effects.

Results and Discussion

The following tables present hypothetical but representative data for this compound, calculated at different levels of theory.

Table 1: Calculated Dipole Moments and HOMO-LUMO Gaps
Method/Basis SetDipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
HF/6-311++G(d,p)1.85-9.891.1211.01
B3LYP/6-311++G(d,p)1.62-7.21-1.545.67
MP2/6-311++G(d,p)1.65-7.15-1.485.67
B3LYP/aug-cc-pVDZ1.61-7.18-1.515.67

The Hartree-Fock method predictably overestimates the HOMO-LUMO gap due to its neglect of electron correlation. DFT (B3LYP) and MP2 provide more realistic values that are in closer agreement. The net dipole moment points roughly towards the midpoint between the two highly electronegative fluorine atoms, indicating a significant polarization of the molecule's electron density.

Table 2: NBO Atomic Charges on Substituents and Attached Carbons (B3LYP/6-311++G(d,p))
AtomNBO Charge (e)
C1 (ipso-Br)0.15
Br-0.05
C2 (ipso-F)0.35
F (at C2)-0.28
C3 (ipso-Cl)0.08
Cl-0.10
C5 (ipso-F)0.36
F (at C5)-0.29

NBO analysis provides a more nuanced view than simple electronegativity arguments.[7][9] As expected, the fluorine atoms bear the most negative charge, and their attached ipso-carbons bear the most positive charge, highlighting the powerful inductive electron withdrawal (-I effect) of fluorine. Bromine and chlorine also exhibit a net negative charge, but to a lesser extent. The ipso-carbons attached to Br and Cl are less positively charged than those attached to F, reflecting the decreasing electronegativity down the group (F > Cl > Br).

G ring Benzene Ring (π-system) F2 F ring->F2 Weak +R F5 F ring->F5 Weak +R Cl Cl ring->Cl Weak +R Br Br ring->Br Weak +R F2->ring Strong -I F5->ring Strong -I Cl->ring -I Br->ring -I

Caption: Inductive (-I) and Resonance (+R) effects of halogens.

All halogens are ortho-, para-directing in electrophilic aromatic substitution, which is explained by their resonance effect (+R), where a lone pair on the halogen can donate into the π-system of the ring. However, they are deactivating overall because their inductive effect (-I) is stronger than their resonance effect. The NBO analysis can further quantify this by examining the delocalization of lone pair orbitals into the anti-bonding π* orbitals of the ring.

Comparative Analysis of Computational Methods

Choosing a computational method involves a trade-off between accuracy and computational cost.

TheoryComparison HF Hartree-Fock (HF) - Neglects Electron Correlation - Fast - Good for initial geometries DFT Density Functional Theory (DFT) - Includes Electron Correlation via functional - Good balance of speed and accuracy - Functional choice is critical HF->DFT Increasing Accuracy & Cost MP2 Møller-Plesset (MP2) - Includes Electron Correlation via perturbation theory - High Accuracy - Computationally Expensive DFT->MP2 Increasing Accuracy & Cost

Caption: Comparison of computational quantum chemistry methods.

  • Hartree-Fock: As shown in Table 1, HF provides qualitatively reasonable geometries but fails to predict electronic properties accurately, especially the HOMO-LUMO gap. Its primary use in modern studies is often as a starting point for more sophisticated methods like MP2.

  • DFT: For this type of system, a well-chosen hybrid functional like B3LYP provides a robust balance. It captures the majority of the electron correlation effects, leading to reliable geometries and electronic properties that are significantly better than HF, at a manageable computational cost.[1] For systems involving significant non-covalent interactions or charge transfer, dispersion-corrected (e.g., WB97XD) or range-separated functionals might be necessary.

  • MP2: This method offers a systematic way to improve upon the HF results and is generally more reliable than DFT when the choice of functional is uncertain.[4] However, the cost scales unfavorably with the size of the system (roughly N⁵, where N is the number of basis functions, compared to N³-N⁴ for DFT). For a molecule of this size, MP2 with a large basis set is feasible, but for larger drug candidates, it can become prohibitively expensive.

  • Basis Set Choice: For halogenated compounds, the choice of basis set is crucial. A double-zeta set like aug-cc-pVDZ is a good starting point, but for highly accurate results, a triple-zeta set (aug-cc-pVTZ) is recommended.[10][11] Pople-style basis sets like 6-311++G(d,p) are often a good compromise for larger-scale screening studies.[5]

Conclusion

The computational analysis of this compound reveals a complex interplay of electronic effects. The powerful inductive withdrawal of the fluorine atoms dominates, creating significant polarization across the aromatic ring. This is tempered by the weaker inductive and resonance effects of chlorine and bromine.

For researchers and drug development professionals, this guide demonstrates a clear and effective computational workflow for dissecting such electronic contributions.

  • Recommendation for General Screening: DFT with a hybrid functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-311++G(d,p)) offers the best price-to-performance ratio for obtaining reliable electronic properties and geometries.

  • Recommendation for High Accuracy: For benchmarking or detailed mechanistic studies where high accuracy is critical, MP2 or a double-hybrid DFT functional with a correlation-consistent basis set (e.g., aug-cc-pVTZ) is the preferred choice, provided sufficient computational resources are available.

Ultimately, the judicious application of these computational tools, grounded in a solid theoretical understanding, empowers scientists to make informed predictions about molecular behavior, accelerating the design and development of next-generation pharmaceuticals and functional materials.

References

A Senior Application Scientist's Guide to the Isomer Separation of Dihalobenzenes Using Advanced Chromatography Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise separation of dihalobenzene isomers is a critical, yet often challenging, analytical task in chemical synthesis, environmental analysis, and pharmaceutical development. The structural similarity and subtle differences in physicochemical properties among ortho-, meta-, and para-isomers demand highly selective chromatographic techniques. This guide provides an in-depth comparison of advanced chromatographic methodologies for dihalobenzene isomer separation, grounded in experimental data and expert insights. We will explore the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), offering a comprehensive resource for selecting and optimizing separation strategies.

The Challenge of Dihalobenzene Isomer Separation

Dihalobenzenes are foundational molecules in the synthesis of a wide array of chemical products, including pesticides, deodorants, and pharmaceuticals.[1] The chlorination of benzene, a common synthetic route, invariably produces a mixture of ortho-, meta-, and para-isomers.[1][2] The separation of these isomers is notoriously difficult due to their close boiling points and similar polarities, making conventional distillation techniques often impractical and energy-intensive.[3][4] This necessitates the use of advanced chromatographic techniques that can exploit subtle differences in molecular geometry and intermolecular interactions.

Gas Chromatography (GC): The Workhorse for Volatile Separations

Gas chromatography remains a primary and powerful tool for the separation of volatile and semi-volatile compounds like dihalobenzenes. The choice of the stationary phase is paramount in achieving baseline resolution of the isomers.

Mechanism of Separation in GC

In GC, separation is governed by the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. For dihalobenzene isomers, selectivity is primarily influenced by:

  • Boiling Point: While close, the boiling points of dihalobenzene isomers are not identical, providing a basis for separation on non-polar columns.

  • Dipole Moment: The different positions of the halogen atoms result in varying dipole moments, which can be exploited by using polar stationary phases.

  • Molecular Shape: The geometry of the isomers influences their interaction with specialized stationary phases, such as those incorporating cyclodextrins.[5]

Comparative Performance of GC Columns
Stationary Phase Type Key Interaction Mechanism Selectivity for Dihalobenzenes Typical Applications Considerations
Polydimethylsiloxane (PDMS) (e.g., DB-1, HP-1) van der Waals forces (Boiling point based)ModerateGeneral screening, high-concentration samplesMay not resolve all isomer pairs completely.
Polyethylene Glycol (Wax) (e.g., DB-WAX, CP-Wax) Dipole-dipole interactions, hydrogen bondingGood to ExcellentBaseline separation of many dihalobenzene isomers.[5]Susceptible to degradation by oxygen and water at high temperatures.
Cyclodextrin-based (e.g., Cyclosil-B) Inclusion complexation (Shape selectivity)ExcellentChiral separations, separation of structurally very similar isomers.[1]Can have lower thermal stability than polysiloxane phases.
Ionic Liquid (IL) Phases Multiple (dipole, π-π, hydrogen bonding)High and tunableSeparation of complex mixtures, including positional isomers.[6][7]Relatively new, a wide variety of phases still under development.
Metal-Organic Framework (MOF) PLOT Columns Adsorption, size exclusionHighHigh-resolution separation of chlorobenzene isomers.[8]Can have issues with reproducibility and robustness.
Experimental Protocol: GC-MS Analysis of Dichlorobenzene Isomers

This protocol is adapted from a method for the determination of dichlorobenzene isomers in human blood, demonstrating the capability of GC for resolving these compounds.[9]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: 100% polydimethylsiloxane (PDMS), 30 m x 0.25 mm ID, 0.25 µm film thickness

Method Parameters:

  • Oven Temperature Program:

    • Initial temperature: 20°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-200

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Rationale for Experimental Choices:

  • Low Initial Oven Temperature: Starting at a low temperature (20°C) is crucial for enhancing the separation of the volatile dichlorobenzene isomers at the beginning of the chromatographic run.[9]

  • PDMS Column: While a polar column might offer better selectivity, a non-polar PDMS column can still achieve baseline separation with an optimized temperature program, demonstrating the importance of method development.

  • Mass Spectrometric Detection: Provides definitive identification of the isomers based on their mass spectra, which is particularly important when dealing with complex matrices.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

While GC is well-suited for volatile dihalobenzenes, HPLC offers greater flexibility in terms of stationary and mobile phase selection, allowing for the separation of a wider range of halogenated aromatics, including those with lower volatility or thermal instability.

Key Separation Mechanisms in HPLC

The separation of dihalobenzene isomers in HPLC is primarily achieved through:

  • Hydrophobic Interactions: In reversed-phase HPLC, the non-polar stationary phase (e.g., C18) interacts with the hydrophobic benzene ring.

  • π-π Interactions: Phenyl-based stationary phases can engage in π-π stacking interactions with the aromatic ring of the dihalobenzenes, offering unique selectivity.[10]

  • Dipole-Dipole Interactions: The polarity of both the analyte and the stationary phase plays a significant role, especially with polar embedded or end-capped columns.

  • Shape Selectivity: Specialized stationary phases, such as those based on Metal-Organic Frameworks (MOFs), can separate isomers based on their molecular shape and size.[11][12]

Comparative Performance of HPLC Columns
Stationary Phase Type Key Interaction Mechanism Selectivity for Dihalobenzenes Typical Applications Considerations
Octadecylsilane (C18) Hydrophobic interactionsModerateGeneral purpose, often requires optimization of mobile phase.May not provide baseline separation for all isomer pairs.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsGood to ExcellentSeparation of aromatic positional isomers.Selectivity is highly dependent on the mobile phase composition.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and hydrophobic interactionsExcellentOrthogonal selectivity to C18 for aromatic compounds.[10]Can exhibit strong retention of halogenated compounds.
Metal-Organic Framework (MOF) (e.g., MIL-53(Fe)) Shape selectivity, π-π interactions, hydrogen bondingExcellentBaseline separation of xylene, dichlorobenzene, and other isomers.[11]Still an emerging technology, column stability and availability may be limited.
Experimental Protocol: HPLC Separation of Dichlorobenzene Isomers on a MOF-based Column

This protocol is based on the successful separation of dichlorobenzene isomers using a MIL-53(Fe) packed column.[11][12]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: MIL-53(Fe) packed column (e.g., 150 mm x 4.6 mm ID)

Method Parameters:

  • Mobile Phase: Acetonitrile/Water (80:20 v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

Rationale for Experimental Choices:

  • MIL-53(Fe) Stationary Phase: This MOF provides a unique pore structure and chemical environment that allows for highly selective interactions with the dichlorobenzene isomers, leading to their baseline separation.[11][12]

  • Acetonitrile/Water Mobile Phase: A standard reversed-phase mobile phase, the ratio is optimized to achieve a balance between retention and elution strength for the dichlorobenzenes on the MOF stationary phase.

  • UV Detection: Dihalobenzenes have a strong UV absorbance at 254 nm, making this a sensitive and straightforward detection method.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC is a powerful technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[13] It combines the advantages of both GC (low viscosity and high diffusivity) and HPLC (use of a liquid-like mobile phase for solvating a wide range of compounds).[13][14]

Advantages of SFC for Isomer Separation
  • High Speed and Efficiency: The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates and faster separations without a significant increase in backpressure.[13]

  • Unique Selectivity: The separation mechanism in SFC can be different from both GC and HPLC, offering an orthogonal approach for difficult separations.[13][15]

  • Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.

  • Chiral Separations: SFC is particularly well-suited for chiral separations, often providing superior resolution and speed compared to HPLC.[16]

Experimental Workflow: Method Development in SFC

SFC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Final Method Column_Screening Column Screening (e.g., Chiral, PFP, Diol) Modifier_Screening Modifier Screening (e.g., Methanol, Ethanol, Acetonitrile) Column_Screening->Modifier_Screening Select best column Gradient_Optimization Gradient Optimization Modifier_Screening->Gradient_Optimization Select best modifier BPR_Temp_Optimization Back Pressure & Temperature Optimization Gradient_Optimization->BPR_Temp_Optimization Final_Method Optimized SFC Method BPR_Temp_Optimization->Final_Method

Comparative Data and Insights

While specific application notes for dihalobenzene separation using SFC are less common in the provided search results, the principles of SFC suggest it would be a highly effective technique. The ability to fine-tune the mobile phase polarity by adjusting the type and percentage of the organic modifier, along with the wide range of available stationary phases (many of which are also used in HPLC), provides a large design space for method development. For dihalobenzenes, a PFP or a diol-based column would be a logical starting point for screening, given their unique selectivity for halogenated and aromatic compounds.

Conclusion and Recommendations

The choice of the optimal chromatographic technique for dihalobenzene isomer separation depends on the specific analytical challenge, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

  • For routine analysis of volatile dihalobenzenes, Gas Chromatography with a polar or cyclodextrin-based column offers excellent resolution and is a well-established technique.

  • High-Performance Liquid Chromatography, particularly with phenyl, PFP, or novel MOF-based stationary phases, provides greater versatility and unique selectivity for a broader range of halogenated aromatics.

  • Supercritical Fluid Chromatography presents a fast, efficient, and green alternative, with the potential for orthogonal selectivity that can be invaluable for particularly challenging separations.

It is highly recommended that researchers and scientists consider a multi-technique approach during method development. Screening a sample on both GC and HPLC/SFC systems can quickly identify the most promising separation strategy. The insights and protocols provided in this guide serve as a strong foundation for tackling the analytical challenges posed by dihalobenzene isomers.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-chloro-2,5-difluorobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. However, the cradle-to-grave responsibility for these compounds extends beyond the bench. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 1-Bromo-3-chloro-2,5-difluorobenzene, a halogenated aromatic hydrocarbon. By understanding the chemical principles underpinning these procedures, laboratories can ensure the protection of their personnel and the environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 1160573-67-0) is a polysubstituted aromatic compound with the molecular formula C₆H₂BrClF₂. Its hazard profile, inferred from safety data sheets of structurally similar compounds, necessitates careful handling and disposal.

Key Hazards:

  • Flammability: While not highly volatile, it is considered a combustible liquid.[1]

  • Toxicity: It is harmful if swallowed and may cause skin and eye irritation.[1][2][3] Prolonged or repeated exposure may cause organ damage.[4][5]

  • Environmental Hazard: This compound is classified as very toxic to aquatic life with long-lasting effects.[4][5]

A summary of the key physicochemical and toxicological properties is presented in Table 1.

PropertyValueReference
CAS Number 1160573-67-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₂BrClF₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 227.43 g/mol --INVALID-LINK--, --INVALID-LINK--
Primary Hazards Combustible, Harmful if swallowed, Skin/eye irritant, Aquatic toxin--INVALID-LINK--, --INVALID-LINK--
Known Incompatibilities Strong oxidizing agents--INVALID-LINK--

The Regulatory Landscape: Why Proper Disposal is Non-Negotiable

The disposal of this compound is governed by a stringent regulatory framework, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA). As a halogenated organic compound (HOC), this chemical falls under specific waste categories that are subject to Land Disposal Restrictions (LDRs).[6]

The core principle of the LDR program is that hazardous wastes must be treated to reduce their hazardous constituents to specified levels before they can be disposed of in a landfill.[6] This is to prevent the migration of hazardous substances into the soil and groundwater.

Waste Classification:

Waste containing this compound will likely be classified as an "F-listed" hazardous waste from a non-specific source if it is a spent solvent. The relevant EPA hazardous waste codes could include:

  • F001: The following spent halogenated solvents used in degreasing: tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends used in degreasing containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F002, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[7][8]

  • F002: The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F001, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[8]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure accurate waste characterization and assignment of the correct EPA waste codes.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, all handling and disposal-related activities must be conducted with strict adherence to safety protocols.

  • Engineering Controls: All work with this compound, including waste consolidation, should be performed in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

    • Hand Protection: Chemically resistant gloves, such as nitrile or Viton®, must be worn. Inspect gloves for any signs of degradation before use.[4]

    • Body Protection: A flame-resistant lab coat and, if there is a risk of splashing, a chemical-resistant apron should be worn.[2]

    • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation of hazardous waste is crucial for both safety and cost-effective disposal.

  • Dedicated Halogenated Waste Stream: this compound waste must be collected in a dedicated "halogenated organic waste" container.

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, strong acids or bases, or oxidizers. Incompatible mixtures can lead to dangerous chemical reactions, and cross-contamination can significantly increase disposal costs.

Containerization and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container, typically provided by your institution's EHS department. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound" and any other constituents of the waste stream.

    • Indicate the approximate percentages of each component.

    • Mark the appropriate hazard characteristics (e.g., "Combustible," "Toxic," "Environmental Hazard").

    • Record the accumulation start date.

On-site Storage
  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.

Final Disposal: High-Temperature Incineration

Due to the restrictions on land disposal of halogenated organic compounds, the required treatment method for this compound is high-temperature incineration at an EPA-permitted hazardous waste facility.

The Scientific Rationale for Incineration:

High-temperature incineration is the preferred disposal method for halogenated aromatic compounds for several key reasons:

  • Complete Destruction: Incineration at temperatures typically exceeding 1100°C with sufficient residence time ensures the complete thermal decomposition of the organic molecule, breaking it down into its constituent elements.

  • Prevention of Toxic Byproducts: Incomplete combustion of halogenated organic compounds can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as polybrominated/polychlorinated dibenzo-p-dioxins (PBDD/Fs) and dibenzofurans. Modern hazardous waste incinerators are designed with advanced combustion controls and air pollution control devices to minimize these emissions.

  • Acid Gas Neutralization: The combustion of this compound will produce acidic gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF). Licensed incineration facilities are equipped with sophisticated scrubber systems that neutralize these corrosive gases before they are released into the atmosphere.

Disposal Workflow:

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS & Waste Vendor Coordination cluster_Disposal Final Disposal at Permitted Facility A Generation of This compound Waste B Wear Appropriate PPE A->B Safety First C Segregate into Dedicated Halogenated Waste Container B->C D Label Container with 'Hazardous Waste' and Contents C->D Accurate Identification E Store in Designated Satellite Accumulation Area with Secondary Containment D->E Safe Storage F Contact EHS for Waste Pickup E->F Once container is full or accumulation time limit is reached G Waste Characterization and RCRA Code Assignment (e.g., F001/F002) F->G Regulatory Compliance H Proper DOT Manifesting and Transportation to TSDF G->H I High-Temperature Incineration (>1100°C) H->I Treatment J Scrubbing of Acid Gases (HBr, HCl, HF) I->J Emission Control K Compliant Ash Disposal J->K Final State

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in section 3.1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Transportation

For off-site disposal, the transportation of this compound waste must comply with the Department of Transportation (DOT) Hazardous Materials Regulations. Your institution's EHS department or a licensed hazardous waste contractor will manage the proper packaging, labeling, and placarding of the waste for transport.

Conclusion

The proper disposal of this compound is a multi-faceted process that requires a strong understanding of its chemical hazards, the regulatory landscape, and the scientific principles behind compliant disposal technologies. By adhering to the protocols outlined in this guide, researchers and laboratory professionals can ensure that their vital work does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines and procedures, as they are the ultimate authority on waste management in your facility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-chloro-2,5-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-chloro-2,5-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.